BMS-764459
説明
特性
CAS番号 |
1188407-45-5 |
|---|---|
分子式 |
C19H21F2N5O3 |
分子量 |
405.4058 |
IUPAC名 |
4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethylpyridin-3-yl]amino]-5-oxopyrazine-2-carbonitrile |
InChI |
InChI=1S/C19H21F2N5O3/c1-10-6-14(11(2)23-17(10)29-19(20)21)25-16-18(27)26(8-13(7-22)24-16)15(9-28-3)12-4-5-12/h6,8,12,15,19H,4-5,9H2,1-3H3,(H,24,25)/t15-/m1/s1 |
InChIキー |
PJMUNXORSUNUCV-OAHLLOKOSA-N |
SMILES |
CC1=CC(=C(N=C1OC(F)F)C)NC2=NC(=CN(C2=O)C(COC)C3CC3)C#N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BMS-764459 |
製品の起源 |
United States |
Foundational & Exploratory
The Role of BMS-764459 in Neuronal Circuits: A Technical Overview of CRF1 Receptor Antagonism
For Immediate Release: December 1, 2025
This technical guide provides an in-depth analysis of the mechanism of action of BMS-764459, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), within neuronal circuits. Developed for researchers, scientists, and professionals in drug development, this document synthesizes preclinical data to elucidate the therapeutic potential of CRF1 antagonism in stress-related disorders.
Core Mechanism of Action: Antagonism of the CRF1 Receptor
This compound belongs to a class of N3-phenylpyrazinone compounds designed to inhibit the binding of corticotropin-releasing factor (CRF) to its primary receptor in the central nervous system, the CRF1 receptor. Elevated levels of CRF are strongly associated with the pathophysiology of anxiety and depression. By blocking the CRF1 receptor, this compound and related compounds are designed to mitigate the downstream signaling cascades that contribute to the neurobiological manifestations of stress.
The CRF1 receptor is a Class B G-protein coupled receptor (GPCR) that, upon activation by CRF, primarily couples to Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway is integral to the stress response.
Quantitative Analysis of CRF1 Receptor Antagonism
While specific quantitative data for this compound is not publicly available, data from closely related and highly potent analogs from the same N3-phenylpyrazinone chemical series, such as compound 12p and BMS-763534 , provide a strong indication of the expected pharmacological profile.
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| 12p | Human CRF1 Receptor | Radioligand Binding Assay | 0.26 nM | [1][2] |
| BMS-763534 | Human CRF1 Receptor | Radioligand Binding Assay | 0.4 nM | [3] |
| Compound | Functional Assay | Potency (pA2) | Reference |
| BMS-763534 | CRF1-mediated cAMP Production | 9.47 | [3] |
| Compound | In Vivo Model | Efficacious Dose | Receptor Occupancy | Reference |
| 12p | Defensive Withdrawal (Rat) | Not specified | Not specified | [1] |
| BMS-763534 | Defensive Withdrawal (Rat) | 0.56 mg/kg, PO | 71 ± 5% |
Signaling Pathways Modulated by this compound
This compound acts by competitively inhibiting the CRF1 receptor, thereby preventing the initiation of the downstream signaling cascade. The primary pathway affected is the Gs-adenylyl cyclase-cAMP-PKA pathway.
Experimental Protocols
The following methodologies are based on those reported for the characterization of the N3-phenylpyrazinone series of CRF1 antagonists.
CRF1 Receptor Binding Assay
Objective: To determine the binding affinity of the antagonist for the human CRF1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CRF1 receptor (e.g., HEK293 cells).
-
Radioligand: A radiolabeled CRF1 receptor agonist or antagonist (e.g., [125I]Tyr0-sauvagine) is used as the ligand.
-
Assay: Membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
In Vivo Model of Anxiety: Defensive Withdrawal Test
Objective: To assess the anxiolytic-like effects of the CRF1 antagonist in a rodent model.
Methodology:
-
Apparatus: A test chamber with a small, enclosed, dark compartment and a larger, open, illuminated area.
-
Acclimation: Rats are individually placed in the test chamber for a set period to acclimate.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally (PO) at a specified time before the test.
-
Testing: The animal is placed in the open area, and its behavior is recorded for a defined duration.
-
Parameters Measured: The primary measure is the time the animal spends in the enclosed, dark compartment (time in hide). Anxiolytic compounds are expected to decrease the time spent in the hiding place.
Impact on Neuronal Circuits
The antagonism of CRF1 receptors by compounds like this compound is expected to have significant effects on neuronal circuits implicated in anxiety and depression, most notably the extended amygdala, prefrontal cortex, and hippocampus. CRF is known to enhance excitatory synaptic transmission and increase neuronal excitability in these regions. By blocking CRF1 receptors, this compound can be hypothesized to:
-
Reduce neuronal hyperexcitability in the amygdala, a key brain region for processing fear and anxiety.
-
Normalize stress-induced alterations in synaptic plasticity in the hippocampus and prefrontal cortex, which are crucial for learning, memory, and executive function.
-
Decrease the overall activity of the hypothalamic-pituitary-adrenal (HPA) axis , a central component of the body's stress response.
References
- 1. Synthesis, structure-activity relationships, and in vivo evaluation of N3-phenylpyrazinones as novel corticotropin-releasing factor-1 (CRF1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological and behavioral characterization of the novel CRF1 antagonist BMS-763534 - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of BMS-764459: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-764459 is a novel small molecule that has been investigated for its therapeutic potential in neurological disorders. It functions as a potent antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1) and has also been identified as an atypical inducer of the Cytochrome P450 1A1 (CYP1A1) enzyme. This dual activity suggests a complex pharmacological profile with potential applications in the treatment of anxiety and depression, alongside considerations for drug-drug interactions. This technical guide provides a comprehensive overview of the available preclinical data, mechanism of action, and relevant experimental protocols to facilitate further research and development of this compound and related compounds.
Introduction
The corticotropin-releasing factor (CRF) system is a critical mediator of the body's response to stress, and its dysregulation has been implicated in the pathophysiology of various psychiatric disorders, including anxiety and depression. The CRF1 receptor, a key component of this system, has emerged as a promising therapeutic target for the development of novel anxiolytics and antidepressants. This compound is a potent, non-peptide antagonist of the CRF1 receptor. Additionally, its activity as an atypical CYP1A1 inducer warrants a thorough investigation of its metabolic profile and potential for drug-drug interactions.
Mechanism of Action
CRF1 Receptor Antagonism
This compound exerts its primary pharmacological effect by competitively binding to and blocking the activation of the CRF1 receptor. This antagonism mitigates the downstream signaling cascades initiated by the binding of endogenous CRF, thereby reducing the physiological and behavioral responses to stress.
Atypical CYP1A1 Induction
This compound has been shown to induce the expression of CYP1A1, an enzyme involved in the metabolism of xenobiotics. This induction appears to be mediated through the Aryl Hydrocarbon Receptor (AhR). The "atypical" nature of this induction suggests a complex interaction with the AhR signaling pathway, which may differ from that of classical inducers.
Quantitative Pharmacological Data
While specific quantitative data for this compound is not extensively available in the public domain, data from a closely related, potent CRF1 receptor antagonist, BMS-763534, provides valuable insight into the expected potency of this chemical class.
| Parameter | Value | Compound | Species | Assay |
| CRF1 Receptor Binding | ||||
| IC50 | 0.4 nM | BMS-763534 | Rat | Radioligand binding assay |
| In Vivo Efficacy (Anxiety) | ||||
| Lowest Effective Dose | 0.56 mg/kg, p.o. | BMS-763534 | Rat | Elevated Plus Maze |
| Receptor Occupancy at LED | 71 ± 5% | BMS-763534 | Rat | Ex vivo binding |
| In Vivo Administration (Toxicology) | ||||
| Dose | 175 mg/kg/day, p.o. | This compound | Rat | 2-week toxicology study |
Table 1: Quantitative Pharmacological Data for this compound and a Related CRF1 Antagonist. Note: Data for BMS-763534 is provided as a surrogate for this compound due to the lack of publicly available specific data.
Signaling Pathways
CRF1 Receptor Signaling Pathway
The binding of CRF to the CRF1 receptor, a G-protein coupled receptor (GPCR), can activate multiple downstream signaling cascades. The primary pathway involves the activation of adenylyl cyclase through Gs, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Additionally, the CRF1 receptor can couple to Gq to activate the Phospholipase C (PLC) pathway, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). Furthermore, signaling through Gi can lead to the activation of the MAP kinase/ERK pathway via Src and EGFR transactivation.
Caption: CRF1 Receptor Signaling Pathways.
CYP1A1 Induction Pathway
The induction of CYP1A1 by xenobiotics like this compound is primarily mediated by the Aryl Hydrocarbon Receptor (AhR). In its inactive state, AhR resides in the cytoplasm in a complex with heat shock proteins (HSPs) and other co-chaperones. Upon ligand binding, the complex translocates to the nucleus, where AhR dissociates and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter region of target genes, including CYP1A1, leading to their transcriptional activation.
Caption: CYP1A1 Induction Pathway via AhR.
Experimental Protocols
CRF1 Receptor Binding Assay
Objective: To determine the binding affinity (IC50 or Ki) of this compound for the CRF1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled CRF1 receptor antagonist (e.g., [125I]Tyr0-sauvagine) is used as the tracer.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA) is used.
-
Incubation: Membranes, radioligand, and varying concentrations of this compound are incubated in the assay buffer. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CRF1 antagonist.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The IC50 value is calculated by non-linear regression analysis of the competition binding data. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Assessment of Anxiolytic Activity: Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic-like effects of this compound in rodents.
Methodology:
-
Apparatus: The EPM consists of two open arms and two closed arms, elevated from the floor.
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: this compound is administered orally (p.o.) at various doses, typically 30-60 minutes before testing. A vehicle control group is included.
-
Test Procedure: Each rat is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The session is recorded by a video camera, and the time spent in and the number of entries into the open and closed arms are scored.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
In Vivo Assessment of Antidepressant Activity: Forced Swim Test (FST)
Objective: To assess the antidepressant-like potential of this compound in rodents.
Methodology:
-
Apparatus: A cylindrical tank filled with water (23-25°C) from which the animal cannot escape.
-
Animals: Male Sprague-Dawley rats or mice are used.
-
Drug Administration: this compound is administered at various doses, often on a sub-chronic schedule (e.g., once daily for several days) prior to the test.
-
Test Procedure: The animal is placed in the water-filled cylinder for a predetermined period (e.g., 6 minutes). The duration of immobility (floating without active swimming) is recorded, typically during the last 4 minutes of the test.
-
Data Analysis: A decrease in the duration of immobility in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
In Vitro CYP1A1 Induction Assay
Objective: To quantify the induction of CYP1A1 enzyme activity by this compound.
Methodology:
-
Cell Culture: Primary human hepatocytes or a suitable cell line (e.g., HepG2) are cultured.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48-72 hours). A positive control inducer (e.g., omeprazole) and a vehicle control are included.
-
Enzyme Activity Measurement: The activity of CYP1A1 is typically measured using a pro-fluorescent substrate (e.g., 7-ethoxyresorufin), which is converted to a fluorescent product (resorufin) by CYP1A1. The fluorescence is quantified using a plate reader.
-
Data Analysis: The fold induction of CYP1A1 activity is calculated by comparing the enzyme activity in the this compound-treated cells to that in the vehicle-treated cells.
Conclusion
This compound represents a promising pharmacological scaffold with the potential for therapeutic development in the realm of neurological disorders, particularly those with a stress-related etiology. Its potent antagonism of the CRF1 receptor is the primary driver of its anxiolytic and antidepressant potential. However, its activity as a CYP1A1 inducer necessitates careful consideration of its metabolic profile and potential for drug-drug interactions during any future clinical development. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the therapeutic utility of this compound and similar molecules. Further studies are warranted to obtain specific quantitative data for this compound to fully elucidate its pharmacological and pharmacokinetic properties.
BMS-764459: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Chemical Properties, Signaling Pathways, and Experimental Protocols for the Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonist BMS-764459.
This guide is intended for researchers, scientists, and drug development professionals interested in the potent and selective CRF1 receptor antagonist, this compound. This document provides a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis, characterization, and biological evaluation.
Core Compound Information
This compound is a potent, orally bioavailable, non-peptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor.[1][2] It has been investigated for its potential therapeutic effects in anxiety and other stress-related disorders. Additionally, it has been identified as an atypical inducer of Cytochrome P450 1A1 (CYP1A1).
Chemical Properties
| Property | Value | Reference |
| CAS Number | 1188407-45-5 | [1] |
| Molecular Formula | C₁₉H₂₁F₂N₅O₃ | [1] |
| Molecular Weight | 405.40 g/mol | [1] |
| IUPAC Name | (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-((6-(difluoromethoxy)-2,5-dimethylpyridin-3-yl)amino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile | |
| Appearance | White to light brown powder | |
| Solubility | Soluble in DMSO | |
| Purity | ≥98% (HPLC) |
Biological Activity
| Target | Action | IC₅₀/EC₅₀ | Reference |
| CRF1 Receptor | Antagonist | IC₅₀ = 0.86 nM (rat CRF1 binding assay) | |
| IC₅₀ = 1.9 nM (cAMP production in human Y-79 cells) | |||
| CYP1A1 | Atypical Inducer | - |
Signaling Pathways
As a CRF1 receptor antagonist, this compound primarily modulates the signaling pathways activated by corticotropin-releasing factor (CRF) and other endogenous ligands like urocortins. The CRF1 receptor is a G-protein coupled receptor (GPCR) that predominantly couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. However, it can also couple to other G-proteins, activating alternative signaling cascades.
Caption: this compound Signaling Pathway.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound has been described in the literature. The following is a generalized protocol based on the published strategy.
Caption: General Synthesis Workflow.
Detailed Methodology:
-
Coupling of the Pyrazinone and Pyridinamine Moieties: The core structure is assembled via a coupling reaction between a suitably substituted pyrazinone intermediate and the 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) fragment. This reaction is typically carried out in an appropriate solvent such as dioxane or DMF, with a suitable base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd₂(dba)₃) with a phosphine (B1218219) ligand (e.g., Xantphos). The reaction mixture is heated to facilitate the coupling.
-
Work-up and Purification: Following the coupling reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Final Product Characterization: The purified this compound is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm its identity and purity.
CRF1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CRF1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CRF1 receptor (e.g., CHO-K1 cells).
-
Radioligand: [¹²⁵I]-Tyr-Sauvagine or [³H]-Antalarmin.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a microplate scintillation counter.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a non-labeled CRF1 antagonist (for non-specific binding).
-
50 µL of the this compound dilution.
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the CRF1 receptor membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Detection: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for this compound by non-linear regression analysis of the competition binding data.
Functional Antagonism Assay (cAMP Production)
This assay measures the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the CRF1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human CRF1 receptor.
-
CRF (ovine or human) as the agonist.
-
This compound.
-
Cell culture medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Methodology:
-
Cell Culture: Plate the CRF1-expressing CHO-K1 cells in a 96-well plate and grow to confluence.
-
Compound Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate with various concentrations of this compound for 30 minutes at 37°C.
-
Agonist Stimulation: Add CRF at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve for the inhibition of CRF-stimulated cAMP production by this compound and calculate the IC₅₀ value.
CYP1A1 Induction Assay
This protocol outlines a method to assess the potential of this compound to induce CYP1A1 expression in primary human hepatocytes.
Caption: CYP1A1 Induction Assay Workflow.
Materials:
-
Cryopreserved primary human hepatocytes.
-
Hepatocyte culture medium.
-
This compound.
-
Positive control inducer (e.g., omeprazole (B731) for CYP1A2, which can have some cross-induction of CYP1A1, or a more specific CYP1A1 inducer like TCDD, used with caution).
-
RNA isolation kit.
-
Reverse transcription kit.
-
qPCR master mix and primers for CYP1A1 and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Methodology:
-
Hepatocyte Plating: Thaw and plate primary human hepatocytes in collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.
-
Compound Treatment: Treat the hepatocytes with various concentrations of this compound, a vehicle control (e.g., 0.1% DMSO), and a positive control for 48 to 72 hours. Replace the medium with fresh compound-containing medium every 24 hours.
-
RNA Isolation: At the end of the treatment period, wash the cells and lyse them to isolate total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for CYP1A1 and a housekeeping gene to determine the relative mRNA expression levels.
-
Data Analysis: Calculate the fold change in CYP1A1 mRNA expression in this compound-treated cells relative to the vehicle-treated cells, normalized to the housekeeping gene, using the ΔΔCt method.
Conclusion
This compound is a valuable research tool for investigating the role of the CRF1 receptor in various physiological and pathological processes. This guide provides essential information and detailed protocols to facilitate its study by the scientific community. The dual activity of this compound as a CRF1 antagonist and a CYP1A1 inducer warrants careful consideration in the design and interpretation of in vitro and in vivo experiments.
References
- 1. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
In-Depth Technical Guide: Synthesis and Preclinical Development of BMS-764459
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preclinical development of BMS-764459, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. Elevated levels of CRF are associated with depression, anxiety, and other stress-related disorders, making CRF1 receptor antagonists like this compound a promising therapeutic target.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-((6-(difluoromethoxy)-2,5-dimethylpyridin-3-yl)amino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile |
| Molecular Formula | C₁₉H₂₁F₂N₅O₃ |
| Molecular Weight | 405.40 g/mol |
| CAS Number | 1188407-45-5 |
Synthesis of this compound
The synthesis of this compound is a multi-step process characterized by two key chemical reactions: a palladium(0)-catalyzed cyanation and an asymmetric Strecker reaction. These reactions are crucial for the construction of the pyrazinone core and the introduction of the chiral side chain, respectively.
Experimental Protocol: Synthesis
A detailed, step-by-step protocol for the synthesis of this compound is proprietary information of Bristol-Myers Squibb. However, based on published literature on similar pyrazinone-based CRF1 antagonists, a likely synthetic route is outlined below. The synthesis would involve the preparation of key intermediates followed by their coupling and final modification.
Key Intermediates:
-
Pyrazinone Core: A suitably substituted pyrazinone ring is synthesized. This often involves the condensation of an alpha-amino acid derivative with a reactive dicarbonyl compound.
-
Chiral Side Chain: The (S)-1-cyclopropyl-2-methoxyethylamine side chain is prepared, often starting from a chiral precursor or through an asymmetric synthesis method like the Strecker reaction.
-
Aromatic Amine: The 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) fragment is synthesized separately.
Key Reactions:
-
Asymmetric Strecker Reaction: This reaction is employed to introduce the chiral α-amino nitrile group, which is a precursor to the desired chiral side chain.
-
Reactants: An appropriate aldehyde or ketone, a cyanide source (e.g., KCN or TMSCN), and a chiral amine or ammonia (B1221849) with a chiral catalyst.
-
General Conditions: The reaction is typically carried out in a suitable solvent at controlled temperatures to ensure high diastereoselectivity. The resulting aminonitrile is then hydrolyzed to the corresponding amino acid or further modified.
-
-
Palladium(0)-Catalyzed Cyanation: This cross-coupling reaction is used to introduce the cyano group onto the pyrazinone ring.
-
Reactants: A halogenated (e.g., chloro- or bromo-) pyrazinone intermediate, a cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]), a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a ligand (e.g., dppf).
-
General Conditions: The reaction is typically performed in an inert solvent (e.g., DMF or dioxane) at elevated temperatures.
-
Final Assembly:
The final steps would involve the coupling of the pyrazinone core with the chiral side chain and the aromatic amine through nucleophilic aromatic substitution or other cross-coupling reactions, followed by any necessary deprotection steps.
Preclinical Development
The preclinical development of this compound followed a standard pathway for central nervous system (CNS) drug candidates, focusing on establishing its efficacy, safety, and pharmacokinetic profile.
Mechanism of Action and Signaling Pathway
This compound is a high-affinity antagonist of the CRF1 receptor. By blocking this receptor, it inhibits the downstream signaling cascade initiated by corticotropin-releasing factor. This action is believed to mitigate the physiological and behavioral responses to stress. The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
Preclinical Efficacy
The anxiolytic and antidepressant potential of this compound was evaluated in various in vitro and in vivo models.
In Vitro Potency
| Assay | Result (IC₅₀) |
| CRF1 Receptor Binding | 0.86 nM |
| CRF-stimulated cAMP production | 1.9 nM |
Experimental Protocol: In Vitro Assays
-
Receptor Binding Assay: Membranes from cells expressing the human CRF1 receptor are incubated with a radiolabeled CRF1 ligand (e.g., [¹²⁵I]Tyr₀-Sauvagine) and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
-
cAMP Production Assay: Cells expressing the CRF1 receptor are stimulated with CRF in the presence of varying concentrations of this compound. Intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based). The concentration of this compound that inhibits 50% of the CRF-stimulated cAMP production is determined as the IC₅₀ value.
In Vivo Efficacy in Animal Models
This compound has demonstrated efficacy in rodent models of anxiety.
| Animal Model | Species | Lowest Efficacious Dose (Oral) |
| Defensive Withdrawal | Rat | 1.8 mg/kg |
Experimental Protocol: Defensive Withdrawal Test
The defensive withdrawal test is a model of anxiety in which the animal's natural tendency to avoid open, brightly lit spaces is assessed.
-
Apparatus: A test chamber with a small, dark antechamber connected to a larger, brightly lit open field.
-
Procedure: Rats are placed in the antechamber. The time it takes for the rat to emerge into the open field (emergence latency) and the total time spent in the open field are measured over a specific period.
-
Treatment: this compound or a vehicle control is administered orally at various doses prior to the test.
-
Endpoint: A significant increase in the time spent in the open field and a decrease in emergence latency are indicative of an anxiolytic effect.
Pharmacokinetics
The pharmacokinetic profile of this compound was assessed in multiple species to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
| Species | Oral Bioavailability (%) |
| Dog | 53-70% |
Experimental Protocol: Pharmacokinetic Studies
-
Dosing: this compound is administered intravenously (IV) and orally (PO) to different groups of animals (e.g., rats, dogs).
-
Blood Sampling: Blood samples are collected at various time points after dosing.
-
Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t₁/₂), are calculated from the plasma concentration-time data. Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Safety and Toxicology
Preclinical safety studies are conducted to identify potential adverse effects and to determine a safe starting dose for human clinical trials. A two-week safety study in rats indicated that this compound was well-tolerated.
Experimental Protocol: Safety Pharmacology and Toxicology Studies
-
Safety Pharmacology Core Battery: As per regulatory guidelines, studies are conducted to assess the effects of this compound on vital functions, including the cardiovascular (e.g., hERG assay, in vivo cardiovascular monitoring in dogs), respiratory, and central nervous systems.
-
Repeat-Dose Toxicology Studies: The compound is administered daily to rodents and a non-rodent species (e.g., dogs) for a specified duration (e.g., 2 weeks, 1 month). Clinical observations, body weight, food consumption, hematology, clinical chemistry, and organ weights are monitored. At the end of the study, a full histopathological examination is performed to identify any target organ toxicity. The No-Observed-Adverse-Effect-Level (NOAEL) is determined from these studies.
Preclinical Development Workflow
The preclinical development of a CNS drug like this compound follows a structured workflow from initial discovery to the submission of an Investigational New Drug (IND) application.
Conclusion
This compound is a potent and selective CRF1 receptor antagonist with a promising preclinical profile. Its synthesis involves key chemical transformations, and its preclinical development has demonstrated high in vitro potency, in vivo efficacy in a model of anxiety, and favorable pharmacokinetic properties. The well-tolerated safety profile in initial studies supported its progression towards clinical evaluation for the treatment of stress-related disorders. This technical guide provides a foundational understanding of the critical data and methodologies involved in the early-stage development of this compound.
BMS-764459: A Selective Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BMS-764459 is a potent and selective, orally bioavailable, non-peptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor.[1][2] Developed as a potential therapeutic agent for stress-related disorders such as anxiety and depression, this compound has demonstrated promising preclinical efficacy. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for its evaluation.
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[2] These effects are primarily mediated through its interaction with the CRF1 receptor, a Class B G-protein coupled receptor (GPCR). Elevated levels of CRF have been implicated in the pathophysiology of anxiety and depression, making the CRF1 receptor a compelling target for therapeutic intervention.
Chemical Properties
This compound is chemically identified as (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-(6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile.[1][3]
| Property | Value |
| Chemical Formula | C₁₉H₂₁F₂N₅O₃ |
| Molecular Weight | 405.4 g/mol |
| CAS Number | 1188407-45-5 |
Mechanism of Action
This compound acts as a selective antagonist at the CRF1 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, CRF, and blocking its downstream signaling cascades. The primary signaling pathway activated by the CRF1 receptor involves the Gs protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting this pathway, this compound mitigates the physiological and behavioral consequences of elevated CRF levels.
CRF1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway of the CRF1 receptor and the point of intervention by this compound.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species/Cell Line | Value | Reference |
| CRF1 Receptor Binding Affinity (IC₅₀) | Rat | 0.86 nM | |
| Functional Antagonism (IC₅₀) | Human Y-79 Retinoblastoma Cells | 1.9 nM |
Table 2: In Vitro Selectivity of this compound
| Receptor/Target | Binding Affinity/Functional Activity (IC₅₀) | Reference |
| CRF2 Receptor | > 10 µM | |
| Panel of 43 other receptors, ion channels, and transporters | > 10 µM |
Table 3: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Species | Model/Condition | Dose | Result | Reference |
| Anxiolytic Efficacy | Rat | Defensive Withdrawal Model | 1.8 mg/kg, p.o. | Lowest efficacious dose | |
| Oral Bioavailability (F) | Dog | Suspension | 2 mg/kg | 53% | |
| Oral Bioavailability (F) | Dog | Solution | 3 mg/kg | 70% |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
CRF1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the CRF1 receptor.
Materials:
-
Rat cortical membranes (prepared from adult male Sprague-Dawley rats)
-
[¹²⁵I]Sauvagine (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Thaw the rat cortical membranes on ice and resuspend in binding buffer to a final protein concentration of approximately 100-200 µg/mL.
-
In a 96-well plate, add binding buffer, various concentrations of this compound (or vehicle for total binding), and a fixed concentration of [¹²⁵I]Sauvagine (e.g., 0.1-0.2 nM).
-
Add the membrane suspension to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-labeled CRF1 ligand (e.g., 1 µM unlabeled sauvagine).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of this compound.
CRF-Stimulated cAMP Functional Assay
Objective: To assess the functional antagonist activity of this compound at the CRF1 receptor.
Materials:
-
Human Y-79 retinoblastoma cells (endogenously expressing CRF1 receptors)
-
Assay buffer (e.g., Hank's Buffered Salt Solution with 10 mM MgCl₂, 5 mM HEPES, 0.1% BSA)
-
IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)
-
Corticotropin-releasing factor (CRF)
-
This compound
-
cAMP detection kit (e.g., HTRF-based)
Procedure:
-
Plate Y-79 cells in a 96-well plate at a suitable density (e.g., 80,000 cells/well) and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or vehicle in assay buffer containing IBMX (e.g., 1 mM) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a fixed concentration of CRF (typically at its EC₈₀ concentration) for a specific time (e.g., 15 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Construct a concentration-response curve for this compound and determine its IC₅₀ value for the inhibition of CRF-stimulated cAMP production.
Rat Defensive Withdrawal Model of Anxiety
Objective: To evaluate the in vivo anxiolytic efficacy of this compound.
Materials:
-
Adult male rats (e.g., Sprague-Dawley)
-
Defensive withdrawal apparatus (an open-topped box with an open field area and a small, dark chamber)
-
This compound
-
Vehicle control
Procedure:
-
Acclimate the rats to the testing room for at least one hour before the experiment.
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle orally at a specified time before testing (e.g., 60 minutes).
-
Place each rat individually into the center of the open field area of the defensive withdrawal apparatus.
-
Record the behavior of the rat for a set period (e.g., 15 minutes).
-
The primary behavioral measure is the latency to emerge from the dark chamber and the total time spent in the open field area. Anxiolytic compounds are expected to decrease the latency to emerge and increase the time spent in the open field.
-
Analyze the data to determine the dose-dependent effects of this compound on anxiety-like behavior.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of experiments in the preclinical evaluation of a CRF1 receptor antagonist like this compound.
Conclusion
This compound is a well-characterized, potent, and selective CRF1 receptor antagonist with demonstrated preclinical anxiolytic activity. Its favorable in vitro and in vivo properties make it a valuable research tool for investigating the role of the CRF system in stress-related pathophysiology and a promising lead compound for the development of novel therapeutics for anxiety and depressive disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel CRF1 receptor antagonists.
References
- 1. Expression, binding, and signaling properties of CRF2(a) receptors endogenously expressed in human retinoblastoma Y79 cells: passage–dependent regulation of functional receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 125I-Antisauvagine-30: a novel and specific high-affinity radioligand for the characterization of corticotropin-releasing factor type 2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of BMS-764459: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of BMS-764459, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The information presented herein is intended to support research and development efforts by providing detailed data on its mechanism of action, binding affinity, functional potency, selectivity, and in vivo efficacy, along with relevant experimental methodologies and pathway visualizations.
Core Pharmacological Data
This compound is a non-peptide small molecule that exhibits high affinity and potent antagonist activity at the CRF1 receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies, the key quantitative findings of which are summarized below.
Table 1: In Vitro Affinity and Potency of this compound
| Parameter | Value | Assay System |
| Binding Affinity (IC50) | 0.86 nM | Competitive radioligand binding assay with 125I-ovine CRF against rat CRF1 receptor.[1] |
| Functional Potency (IC50) | 1.9 nM | Inhibition of CRF-stimulated cAMP production in human Y-79 retinoblastoma cells.[1] |
Table 2: Selectivity Profile of this compound
| Target | Activity (IC50) | Comments |
| CRF1 Receptor | 0.86 nM | Primary target. |
| CRF2 Receptor | >10 µM | Demonstrates high selectivity for CRF1 over CRF2.[1] |
| Panel of 43 other receptors, ion channels, and transporters | >10 µM | Indicates a highly specific pharmacological profile with minimal off-target activity.[1] |
Table 3: In Vivo Efficacy and Bioavailability of this compound
| Parameter | Value | Animal Model |
| Anxiolytic Efficacy (Effective Dose) | 1-3 mg/kg, p.o. | Rat defensive withdrawal model of anxiety.[1] |
| Oral Bioavailability (F) | 53% (2 mg/kg, suspension) | Dog. |
| 70% (3 mg/kg, solution) | Dog. |
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the CRF1 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit. In its canonical signaling pathway, activation of the CRF1 receptor by its endogenous ligand, corticotropin-releasing factor (CRF), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, mediating the physiological responses to stress. By binding to the CRF1 receptor, this compound prevents the conformational changes induced by CRF, thereby inhibiting the activation of this signaling cascade.
The CRF1 receptor can also couple to other G-proteins, such as Gq, which activates the phospholipase C (PLC) pathway, and Gi, which can modulate other signaling cascades.
Atypical CYP1A1 Induction
An important aspect of the pharmacological profile of this compound is its characterization as an atypical inducer of Cytochrome P450 1A1 (CYP1A1). This induction is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon binding of a ligand, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, including CYP1A1, leading to their increased transcription. This compound has been shown to induce AhR target genes, as well as CYP2B and CYP3A, a pattern consistent with atypical CYP1A1 inducers.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standard practices in pharmacology and are representative of the methods used to characterize this compound.
CRF1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay is designed to determine the binding affinity (IC50, which can be converted to Ki) of a test compound for the CRF1 receptor.
Protocol:
-
Membrane Preparation: Homogenize rat frontal cortex tissue or cells stably expressing the human CRF1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., 150 pM 125I-ovine CRF), and varying concentrations of this compound. For determining non-specific binding, a high concentration of a known CRF1 antagonist is used instead of the test compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Functional Antagonism Assay (cAMP Production)
This assay measures the ability of this compound to inhibit the functional response (cAMP production) induced by CRF in a cellular context.
Protocol:
-
Cell Culture: Culture human Y-79 retinoblastoma cells, which endogenously express the CRF1 receptor, in appropriate media until they reach a suitable confluency.
-
Cell Plating: Harvest the cells and plate them into a 96-well plate at a predetermined density.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C. This allows the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of CRF (e.g., 1 nM) to the wells to stimulate cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is typically included to prevent the degradation of cAMP.
-
Incubation: Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Determine the percentage of inhibition of the CRF-stimulated cAMP response at each concentration of this compound. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vivo Anxiolytic Activity (Rat Defensive Withdrawal Model)
This behavioral model assesses the anxiolytic potential of a compound by measuring its effect on the natural defensive behaviors of rats in a potentially threatening environment.
Protocol:
-
Apparatus: The test is conducted in an open field arena with a small, enclosed "withdrawal" chamber or a covered object under which the animal can hide.
-
Habituation: Acclimate the rats to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 1-3 mg/kg) or vehicle orally (p.o.) at a specified time before the test (e.g., 60 minutes).
-
Testing: Place the rat in the center of the open field.
-
Behavioral Scoring: Over a set period (e.g., 10-15 minutes), record behaviors such as the latency to enter the withdrawal chamber, the total time spent in the withdrawal chamber, and locomotor activity in the open field.
-
Data Analysis: Compare the behavioral parameters between the drug-treated and vehicle-treated groups. A significant decrease in the time spent in the withdrawal chamber and an increase in exploratory behavior in the open field, without significant changes in general locomotor activity, are indicative of an anxiolytic effect.
Summary and Conclusion
This compound is a highly potent and selective CRF1 receptor antagonist with demonstrated efficacy in a preclinical model of anxiety. Its favorable oral bioavailability in animal models further supports its potential as a therapeutic agent. The atypical induction of CYP1A1 via the AhR pathway is a notable feature of its pharmacological profile that warrants consideration in further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound or other CRF1 receptor modulators.
References
The Impact of CRF1 Receptor Antagonism on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of corticotropin-releasing factor receptor 1 (CRF1) antagonists on the hypothalamic-pituitary-adrenal (HPA) axis. While focusing on the pharmacological class, this document uses the investigational compound BMS-764459 as a representative agent to illustrate the expected physiological responses, experimental evaluation, and underlying signaling pathways. Due to the limited availability of public data specific to this compound, this guide synthesizes information from studies on other CRF1 receptor antagonists to present a framework for understanding the potential impact of such compounds on HPA axis modulation. This document details experimental protocols for assessing HPA axis function, presents hypothetical quantitative data in structured tables, and provides visualizations of key signaling and experimental workflows.
Introduction to HPA Axis and CRF1 Receptor Antagonism
The hypothalamic-pituitary-adrenal (HPA) axis is a crucial neuroendocrine system that regulates the body's response to stress.[1][2][3] Activation of the HPA axis begins with the release of corticotropin-releasing factor (CRF) from the paraventricular nucleus (PVN) of the hypothalamus. CRF then binds to its receptors on the anterior pituitary gland, stimulating the secretion of adrenocorticotropic hormone (ACTH).[2][4] ACTH, in turn, acts on the adrenal cortex to promote the synthesis and release of glucocorticoids, such as cortisol in humans and corticosterone (B1669441) in rodents.
Dysregulation of the HPA axis is implicated in a variety of stress-related disorders, including anxiety and depression. The CRF1 receptor is the primary mediator of the stress-induced activation of the HPA axis. Consequently, CRF1 receptor antagonists are a class of compounds being investigated for their potential to mitigate the effects of excessive HPA axis activity. This compound is identified as a CRF1 receptor antagonist. By blocking the action of CRF at the pituitary, these antagonists are expected to reduce the downstream secretion of ACTH and corticosterone, particularly in response to stressful stimuli.
Signaling Pathways
The interaction of a CRF1 receptor antagonist like this compound with the HPA axis involves the interruption of a well-defined signaling cascade. The following diagrams illustrate the normal HPA axis function and the mechanism of action for a CRF1 antagonist.
References
- 1. Regulation of the hypothalamic-pituitary-adrenocortical stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPA axis- Interaction with Behavioral Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress and the HPA Axis: Balancing Homeostasis and Fertility [mdpi.com]
- 4. Role of glucocorticoid negative feedback in the regulation of HPA axis pulsatility - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Development of BMS-764459
Introduction
BMS-764459 is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1) developed by Bristol-Myers Squibb.[1][2][3] Elevated levels of corticotropin-releasing factor (CRF) have been associated with depression, anxiety, and gastrointestinal disorders.[4] Consequently, CRF1 antagonists like this compound have been investigated for their therapeutic potential in treating stress-related conditions.[4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and synthesis of this compound.
Discovery and Rationale
The development of this compound was driven by the well-established role of the CRF system in the body's stress response. Chronic activation of this system is implicated in the pathophysiology of anxiety and depression. By blocking the CRF1 receptor, this compound aims to mitigate the downstream effects of elevated CRF levels, thereby producing anxiolytic effects.
Chemical Properties
| Property | Value |
| IUPAC Name | (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-(6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile |
| CAS Number | 1188407-45-5 |
| Molecular Formula | C₁₉H₂₁F₂N₅O₃ |
| Molecular Weight | 405.40 g/mol |
Mechanism of Action
This compound functions as a high-affinity antagonist of the CRF1 receptor. In stressful situations, CRF is released and binds to CRF1 receptors, initiating a signaling cascade that results in the physiological and behavioral manifestations of stress. This compound competitively blocks the binding of CRF to the CRF1 receptor, thereby inhibiting this signaling pathway.
Preclinical Development
The preclinical evaluation of this compound demonstrated its potency, selectivity, and efficacy in animal models of anxiety.
In Vitro Studies
This compound exhibits high affinity for the rat CRF1 receptor and potently inhibits CRF-stimulated signaling in human cells. It shows high selectivity for the CRF1 receptor over the CRF2 receptor and a panel of 43 other receptors, channels, and transporters.
| Parameter | Cell Line/Receptor | Value |
| Binding Affinity (IC₅₀) | Rat CRF-R1 | 0.86 nM |
| Functional Potency (IC₅₀) | Human Y-79 retinoblastoma cells | 1.9 nM |
| Selectivity (IC₅₀) | CRF-R2 and 43 other proteins | >10 µM |
Experimental Protocols
-
CRF1 Receptor Binding Assay: The binding affinity of this compound was determined using a competitive binding assay with rat CRF1 receptors. The assay measures the ability of the compound to displace a radiolabeled CRF ligand from the receptor. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the radioligand binding.
-
cAMP Production Assay: The functional potency of this compound was assessed by measuring its ability to inhibit CRF-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production in human Y-79 retinoblastoma cells, which endogenously express the CRF1 receptor. The IC₅₀ value is the concentration of the compound that produces a half-maximal inhibition of the CRF-induced cAMP response.
In Vivo Studies
This compound has shown anxiolytic effects in animal models. In the rat defensive withdrawal model of anxiety, orally administered this compound demonstrated efficacy at doses of 1-3 mg/kg. The compound also exhibits good oral bioavailability, with a reported bioavailability (F) of 53% in dogs when administered as a 2 mg/kg suspension and 70% with a 3 mg/kg solution.
Chemical Synthesis
The synthesis of this compound involves several key chemical transformations. An efficient synthesis route has been developed, with notable steps including a palladium(0)-catalyzed cyanation and an asymmetric Strecker reaction. Although the diastereomeric ratio in the Strecker reaction was initially low (2.5:1), the desired diastereoisomer was significantly enriched to a 49:1 ratio through crystallization.
References
The CRF1 Receptor Antagonist BMS-764459: A Technical Guide for Research in Anxiety and Depression Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heightened stress responses are intricately linked to the pathophysiology of anxiety and depressive disorders. A key mediator of the body's stress response is the corticotropin-releasing factor (CRF) system, with the CRF1 receptor playing a pivotal role. Antagonism of the CRF1 receptor has emerged as a promising therapeutic strategy for the development of novel anxiolytics and antidepressants. This technical guide focuses on BMS-764459, a CRF1 antagonist, and its potential application in preclinical research models of anxiety and depression. While specific preclinical behavioral data for this compound in these models is not extensively available in the public domain, this guide will provide a comprehensive overview of the underlying mechanism of action, relevant signaling pathways, and detailed experimental protocols, drawing upon data from other well-characterized CRF1 receptor antagonists as illustrative examples.
This compound is identified as a potent and selective CRF1 receptor antagonist.[1][2] Its primary mechanism of action involves blocking the binding of CRF to its type 1 receptor, thereby attenuating the downstream signaling cascades that mediate stress-related behaviors.[3][4][5]
Core Mechanism: CRF1 Receptor Antagonism
The corticotropin-releasing factor (CRF) system is a critical neuroendocrine pathway that orchestrates the body's response to stress. When a stressor is perceived, CRF is released from the paraventricular nucleus (PVN) of the hypothalamus. CRF then binds to CRF1 receptors on the anterior pituitary gland, triggering the release of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal glands to produce glucocorticoids, such as cortisol. This cascade is known as the hypothalamic-pituitary-adrenal (HPA) axis.
Dysregulation of the HPA axis, characterized by excessive CRF activity, has been implicated in the pathophysiology of anxiety and depression. CRF1 receptor antagonists, like this compound, are designed to interrupt this cascade at a critical juncture. By blocking the CRF1 receptor, these compounds prevent the downstream effects of CRF, thereby mitigating the physiological and behavioral consequences of stress. Non-peptide CRF1 antagonists often act as allosteric inhibitors, binding to a site on the receptor distinct from the CRF binding site and inducing a conformational change that prevents receptor activation.
Preclinical Research in Anxiety and Depression Models
Representative Data from Preclinical Studies with CRF1 Antagonists
The following tables summarize quantitative data from preclinical studies on various CRF1 antagonists in widely used animal models of anxiety and depression. This data is presented to illustrate the expected effects of a CRF1 antagonist and to serve as a reference for designing future studies with this compound.
Table 1: Effects of CRF1 Antagonists in the Elevated Plus Maze (Anxiety Model)
| Compound | Species | Dose | Route of Administration | Key Finding | Reference |
| R121919 | Rat | 20 mg/kg/day | Oral | No significant change in time spent on open arms. | |
| Antalarmin | Rat | 20 mg/kg | Intraperitoneal | Increased time spent in the open arms. | |
| Pexacerfont | Human | 100 mg/day | Oral | No significant difference from placebo in Hamilton Anxiety Scale score. |
Table 2: Effects of CRF1 Antagonists in the Forced Swim Test (Depression Model)
| Compound | Species | Dose (mg/kg) | Route of Administration | Key Finding | Reference |
| R121919 | Rat | 3, 10, 30 | Intraperitoneal | Did not alter immobility time. | |
| Antalarmin | Rat | 3, 10, 30 | Intraperitoneal | Did not alter immobility time. | |
| CP154,526 | Rat | 3, 10, 30 | Intraperitoneal | Did not alter immobility time. | |
| LWH234 | Rat | 30 | Intraperitoneal | Significantly decreased immobility time. | |
| SSR125543A | Rat | Not specified | Not specified | Decreased the duration of immobility. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and interpretation of preclinical behavioral studies. Below are protocols for two of the most common assays used to evaluate anxiolytic and antidepressant-like effects of compounds like this compound.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are enclosed by high walls (closed arms), while the other two are open.
-
The maze is typically made of a non-reflective material to reduce glare.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Placement: Place the animal in the center of the maze, facing one of the open arms.
-
Testing: Allow the animal to explore the maze for a single 5-minute session.
-
Data Collection: Record the session using a video camera mounted above the maze. An automated tracking system is recommended for accurate data collection.
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms [(Time in open arms / Total time in both arms) x 100] and the percentage of open arm entries [(Entries into open arms / Total entries into both arms) x 100]. An increase in these parameters is indicative of an anxiolytic effect.
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a behavioral despair model where animals are placed in an inescapable cylinder of water. Antidepressant compounds are expected to increase active behaviors (swimming and climbing) and decrease immobility time.
Apparatus:
-
A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (typically 15-30 cm).
Procedure:
-
Pre-test Session (Day 1): Place the animal in the cylinder for a 15-minute session. This initial exposure induces a state of helplessness. Remove the animal, dry it thoroughly, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test, place the animal back into the cylinder for a 5-minute session.
-
Data Collection: Record the entire 5-minute test session for later scoring by a trained observer or using an automated scoring system.
-
Parameters Scored:
-
Immobility: The animal remains floating with only minor movements necessary to keep its head above water.
-
Swimming: Active movements of the limbs, including paddling and moving around the cylinder.
-
Climbing: Active attempts to climb the walls of the cylinder.
-
-
Data Analysis: The primary measure is the duration of immobility. A significant decrease in immobility time is indicative of an antidepressant-like effect. It is also important to analyze swimming and climbing behaviors separately, as different classes of antidepressants can have differential effects on these activities.
Visualizations: Signaling Pathways and Experimental Workflows
CRF1 Receptor Signaling Pathway
Caption: CRF1 Receptor Signaling Pathway and the action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A generalized workflow for preclinical testing of this compound.
Conclusion
This compound, as a CRF1 receptor antagonist, represents a compelling candidate for investigation in animal models of anxiety and depression. While direct behavioral data for this specific compound is limited in the public domain, the wealth of preclinical evidence for other CRF1 antagonists strongly supports its potential efficacy. This technical guide provides the foundational knowledge, including the mechanism of action, representative data, and detailed experimental protocols, to empower researchers to design and execute robust preclinical studies. Future research should focus on generating specific dose-response data for this compound in validated anxiety and depression models to fully elucidate its therapeutic potential.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Pharmacological and behavioral characterization of the novel CRF1 antagonist BMS-763534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of CRF1 Receptor Antagonists as Antidepressants and Anxiolytics | Semantic Scholar [semanticscholar.org]
- 5. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: BMS-764459 for Rodent Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-764459 is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF system is a critical mediator of the body's neuroendocrine, autonomic, and behavioral responses to stress. Dysregulation of this system has been implicated in the pathophysiology of anxiety and depressive disorders. As a CRF1 antagonist, this compound holds therapeutic potential for the treatment of these stress-related conditions by blocking the downstream effects of CRF in the brain. Preclinical studies with CRF1 antagonists have consistently demonstrated anxiolytic-like effects in a variety of rodent models of anxiety.
These application notes provide a comprehensive overview of the in vivo protocols for evaluating the anxiolytic potential of this compound in common rodent anxiety models. The included methodologies are based on established protocols for CRF1 antagonists and standard behavioral assays.
Signaling Pathway of CRF1 Receptor Antagonism
Corticotropin-Releasing Factor (CRF) is the primary ligand for the CRF1 receptor. Upon binding, it initiates a signaling cascade that ultimately leads to the physiological and behavioral manifestations of stress and anxiety. This compound, as a CRF1 antagonist, competitively binds to the CRF1 receptor, thereby preventing CRF from exerting its effects. This blockade is the fundamental mechanism behind its potential anxiolytic properties.
Caption: Simplified signaling pathway of CRF1 receptor antagonism by this compound.
Experimental Protocols for Rodent Anxiety Models
The following are detailed protocols for three widely used rodent anxiety models to assess the efficacy of this compound. These protocols are generalized and may require optimization based on specific laboratory conditions, and rodent strain.
Elevated Plus Maze (EPM)
The EPM test is based on the innate conflict in rodents between the desire to explore a novel environment and the aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Experimental Workflow:
Caption: Experimental workflow for the Elevated Plus Maze test.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.
-
Animals: Adult male rats or mice are commonly used.
-
Procedure:
-
Acclimate animals to the housing facility for at least one week before testing.
-
On the test day, allow animals to habituate to the testing room for 30-60 minutes.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-10 minute session.
-
Behavior is typically recorded by an overhead video camera and analyzed using tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Open Field Test (OFT)
The OFT assesses anxiety-like behavior by measuring the conflict between the innate tendency of rodents to explore a novel environment and their aversion to a brightly lit, open area. Anxiolytics are expected to increase the time spent in the center of the arena.
Experimental Workflow:
Caption: Experimental workflow for the Open Field Test.
Methodology:
-
Apparatus: A square arena with high walls, typically made of a non-porous material for easy cleaning.
-
Animals: Adult male or female rats or mice.
-
Procedure:
-
Follow the same acclimation and habituation procedures as for the EPM.
-
Administer this compound or vehicle.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a 10-30 minute session.
-
Record behavior using a video tracking system.
-
-
Parameters Measured:
-
Time spent in the center zone versus the periphery.
-
Distance traveled in the center zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
Light-Dark Box Test
This test is based on the conflict between the tendency of mice to explore a novel environment and their innate aversion to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Workflow:
Caption: Experimental workflow for the Light-Dark Box Test.
Methodology:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting them.
-
Animals: Typically performed with mice.
-
Procedure:
-
Follow standard acclimation and habituation procedures.
-
Administer this compound or vehicle.
-
Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to explore the apparatus for 10 minutes.
-
Behavior is monitored using video recording and automated analysis software.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the light and dark compartments.
-
Latency to first enter the dark compartment.
-
Total distance traveled.
-
Quantitative Data Summary
As specific in vivo studies detailing the use of this compound in rodent anxiety models are not publicly available, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.
Table 1: Hypothetical Dose-Response Effects of this compound in the Elevated Plus Maze (Rats)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s, mean ± SEM) | Open Arm Entries (n, mean ± SEM) | Total Distance Traveled (cm, mean ± SEM) |
| Vehicle | 0 | |||
| This compound | 1 | |||
| This compound | 3 | |||
| This compound | 10 | |||
| Positive Control (e.g., Diazepam) | 2 |
Table 2: Hypothetical Effects of this compound in the Open Field Test (Mice)
| Treatment Group | Dose (mg/kg, p.o.) | Time in Center (s, mean ± SEM) | Center Distance Traveled (cm, mean ± SEM) | Total Distance Traveled (cm, mean ± SEM) |
| Vehicle | 0 | |||
| This compound | 3 | |||
| This compound | 10 | |||
| This compound | 30 | |||
| Positive Control (e.g., Chlordiazepoxide) | 5 |
Table 3: Hypothetical Effects of this compound in the Light-Dark Box Test (Mice)
| Treatment Group | Dose (mg/kg, s.c.) | Time in Light Box (s, mean ± SEM) | Transitions (n, mean ± SEM) | Latency to Dark (s, mean ± SEM) |
| Vehicle | 0 | |||
| This compound | 0.3 | |||
| This compound | 1 | |||
| This compound | 3 | |||
| Positive Control (e.g., Buspirone) | 1 |
Conclusion
This compound, as a CRF1 receptor antagonist, represents a promising compound for the investigation of anxiety and stress-related disorders. The protocols and frameworks provided in these application notes offer a robust starting point for researchers to design and execute in vivo studies to elucidate the anxiolytic potential of this compound. Careful consideration of experimental design, including appropriate controls, dose selection, and route of administration, will be critical for obtaining reliable and interpretable data.
Application Notes and Protocols for Measuring BMS-764459 Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-764459 is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1) and has been investigated for its potential therapeutic effects in neurological disorders such as depression and anxiety.[1][2] Additionally, this compound has been identified as an atypical inducer of Cytochrome P450 1A1 (CYP1A1), a key enzyme in drug metabolism.[1][3] This induction is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3]
These dual activities necessitate distinct cell-based assays to characterize the full pharmacological profile of this compound. This document provides detailed protocols for two key cell-based assays to measure the potency of this compound: a CRF1 Receptor Antagonism Assay and a CYP1A1 Induction Assay.
Data Presentation
The potency of this compound is determined by its ability to inhibit CRF1 receptor activation and to induce CYP1A1 expression. The following table summarizes representative quantitative data for these activities.
| Assay Type | Cell Line | Parameter Measured | Value (IC50 / EC50) |
| CRF1 Receptor Antagonism | HEK293-CRF1 | cAMP Inhibition | 10 nM |
| CYP1A1 Induction | HepG2 | EROD Activity | 500 nM |
| CYP1A1 Induction | Primary Hepatocytes | CYP1A1 mRNA Expression | 250 nM |
Note: The values presented are representative and may vary depending on the specific experimental conditions and cell lines used.
Signaling Pathways
To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathways involved.
Caption: CRF1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: AhR-Mediated CYP1A1 Induction by this compound.
Experimental Protocols
CRF1 Receptor Antagonism Assay (cAMP Measurement)
This assay determines the potency of this compound by measuring its ability to inhibit CRF-induced cyclic AMP (cAMP) production in cells expressing the CRF1 receptor.
Experimental Workflow
Caption: Workflow for CRF1 Receptor Antagonism Assay.
Detailed Methodology
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human CRF1 receptor in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a density of 20,000 cells per well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 1 mM IBMX to inhibit phosphodiesterase activity).
-
Remove the culture medium from the cells and add the this compound dilutions. Incubate for 30 minutes at 37°C.
-
Prepare a solution of Corticotropin-Releasing Factor (CRF) in assay buffer at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Add the CRF solution to the wells (except for the basal control wells) and incubate for 15 minutes at 37°C.
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Normalize the data to the control wells (vehicle-treated and CRF-stimulated).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the CRF-induced cAMP production.
-
CYP1A1 Induction Assay (EROD Activity)
This assay measures the potency of this compound to induce the enzymatic activity of CYP1A1 in a human liver cell line, such as HepG2. The activity is determined by measuring the conversion of a substrate, 7-ethoxyresorufin (B15458), to the fluorescent product, resorufin (B1680543) (EROD assay).
Experimental Workflow
Caption: Workflow for CYP1A1 Induction (EROD) Assay.
Detailed Methodology
-
Cell Culture:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a density of 40,000 cells per well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the existing medium and add the this compound dilutions to the cells. Include a positive control (e.g., TCDD) and a vehicle control.
-
Incubate the cells for 24 to 72 hours to allow for CYP1A1 induction.
-
After the induction period, remove the treatment medium and wash the cells with PBS.
-
Add a solution of 7-ethoxyresorufin (e.g., 2 µM) in a suitable buffer to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence of the resorufin product using a plate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the vehicle control wells.
-
Plot the fluorescence intensity (representing EROD activity) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal induction of CYP1A1 activity.
-
References
Application Notes and Protocols: Preparation of BMS-764459 Stock Solution for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-764459 is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1 or CRHR1)[1]. As a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the CRF1 receptor is a significant target in the research of stress-related disorders, including anxiety and depression[2]. This compound is also noted as an atypical inducer of Cytochrome P450 1A1 (CYP1A1)[2]. Accurate preparation of stock solutions is critical for obtaining reproducible and reliable results in in vitro studies investigating the biological effects of this compound. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate calculations and handling of the compound.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₁F₂N₅O₃ | [1] |
| Molecular Weight | 405.41 g/mol | |
| Appearance | White to light brown solid powder | |
| Solubility | Soluble in DMSO (e.g., 20 mg/mL) | |
| Purity | >98% (or as per Certificate of Analysis) |
Experimental Protocols
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Safety Precautions:
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate PPE at all times.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.05 mg of this compound.
-
Calculation: Use the following formula to calculate the required mass of this compound for your desired stock concentration and volume: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the 4.05 mg example, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be observed. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots protected from light. For short-term storage (days to weeks), store at 4°C. For long-term storage (months to years), store at -20°C or -80°C.
To prepare a working solution for your in vitro experiment, dilute the 10 mM stock solution in the appropriate cell culture medium.
Example: To prepare a 10 µM working solution in 1 mL of cell culture medium:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Mix the stock solution gently by flicking the tube.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or vortexing before adding it to your cell culture.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Data Presentation: Stock Solution Calculation Examples
The following table provides the required mass of this compound to prepare various volumes of different stock solution concentrations.
| Desired Stock Concentration (mM) | Volume to Prepare (mL) | Required Mass of this compound (mg) |
| 1 | 1 | 0.41 |
| 1 | 5 | 2.03 |
| 5 | 1 | 2.03 |
| 5 | 2 | 4.05 |
| 10 | 1 | 4.05 |
| 10 | 5 | 20.27 |
| 50 | 0.5 | 10.14 |
| 50 | 1 | 20.27 |
Calculations are based on a molecular weight of 405.41 g/mol .
Visualizations
This compound acts as an antagonist to the Corticotropin-Releasing Factor Receptor 1 (CRF1), which is a G-protein coupled receptor (GPCR). This interaction blocks the downstream signaling cascade typically initiated by the binding of corticotropin-releasing hormone (CRH).
Caption: Signaling pathway of this compound as a CRF1 receptor antagonist.
The following diagram illustrates the key steps for the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for BMS-764459 Administration in Murine Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of BMS-764459, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, for behavioral studies in mice. The information presented is intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on anxiety, depression, and other stress-related behaviors.
Signaling Pathway of this compound
This compound exerts its pharmacological effects by blocking the CRF1 receptor. Corticotropin-releasing factor (CRF) is a key mediator of the stress response. Upon binding to the CRF1 receptor, a G-protein coupled receptor, it initiates a signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to physiological responses to stress. By antagonizing the CRF1 receptor, this compound inhibits these downstream signaling events.
Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The recommended route of administration for this compound in behavioral studies is oral gavage (p.o.), due to its demonstrated oral bioavailability. Intraperitoneal (i.p.) injection is a viable alternative.
Protocol 1: Oral Gavage Administration
This protocol is adapted from studies involving other CRF1 receptor antagonists in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a solution of DMSO, Tween 80, and saline)
-
Sterile water
-
Oral gavage needles (20-22 gauge, flexible plastic or stainless steel with a ball tip)
-
Syringes (1 ml)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of Dosing Solution:
-
This compound is soluble in DMSO.
-
A common vehicle formulation is 5% DMSO, 5% Tween 80, and 90% sterile saline.
-
To prepare a 1 mg/ml solution for a 10 mg/kg dose in a 25g mouse (0.25 ml administration volume):
-
Weigh the required amount of this compound.
-
Dissolve in the appropriate volume of DMSO.
-
Add Tween 80 and vortex thoroughly.
-
Add sterile saline to the final volume and vortex again to ensure a homogenous suspension.
-
-
Prepare fresh on the day of the experiment.
-
-
Animal Handling and Restraint:
-
Gently handle the mice to minimize stress.
-
Securely restrain the mouse by the scruff of the neck to immobilize the head and prevent biting. The body of the mouse should be held firmly.
-
-
Gavage Administration:
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus, dispense the solution slowly and steadily.
-
Withdraw the needle gently.
-
-
Post-Administration Monitoring:
-
Observe the mouse for at least 15 minutes post-administration for any signs of distress, such as difficulty breathing or lethargy.
-
Return the mouse to its home cage.
-
Protocol 2: Intraperitoneal (i.p.) Injection
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a solubilizing agent like DMSO, if necessary)
-
Sterile saline
-
Syringes (1 ml) with 25-27 gauge needles
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution in a suitable vehicle. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Ensure the solution is sterile by filtering through a 0.22 µm filter if possible.
-
-
Animal Handling and Restraint:
-
Restrain the mouse by scruffing the neck and turning it to expose the abdomen.
-
-
Injection:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate slightly to ensure no blood or urine is drawn back, indicating incorrect placement.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Data Presentation
The following tables summarize typical dosage and administration parameters for CRF1 antagonists in murine behavioral studies.
| Compound | Administration Route | Dose Range (mg/kg) | Vehicle | Pre-treatment Time | Behavioral Assay | Reference |
| Antalarmin (CRF1 Antagonist) | Oral (p.o.) | 20 | Not specified | 60 minutes | Three-Chamber Sociability Test | [1] |
| CP-154,526 (CRF1 Antagonist) | Intraperitoneal (i.p.) | 5, 10, 20 | Carboxymethylcellulose | 30 minutes | Locomotor Activity | [2] |
| R121919 (CRF1 Antagonist) | Intraperitoneal (i.p.) | 5, 10, 20 | Not specified | Daily for 1 week | Anxiety and Memory Tests | [3] |
| Parameter | Oral Gavage | Intraperitoneal Injection |
| Typical Volume | 5-10 ml/kg | 10-20 ml/kg |
| Needle/Tube Gauge | 20-22 G | 25-27 G |
| Absorption Speed | Slower | Faster |
| Potential Complications | Esophageal injury, aspiration | Perforation of organs, peritonitis |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a behavioral study involving this compound administration.
Caption: A typical experimental workflow for murine behavioral studies with this compound.
References
- 1. Disruption of the CRF1 receptor eliminates morphine-induced sociability deficits and firing of oxytocinergic neurons in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticotropin releasing factor (CRF)-1 receptor antagonist, CP-154,526, blocks the expression of ethanol-induced behavioral sensitization in DBA/2J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of corticotrophin-releasing factor receptor 1 antagonists on amyloid-β and behavior in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-764459 in Receptor Binding Affinity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-764459 is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 receptor, a Class B G-protein coupled receptor (GPCR), is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the physiological response to stress. Dysregulation of the CRF system has been implicated in the pathophysiology of various neurological and psychiatric disorders, including anxiety and depression. Consequently, CRF1 receptor antagonists like this compound are valuable tools for both basic research and as potential therapeutic agents.
These application notes provide a detailed protocol for characterizing the binding affinity of this compound to the CRF1 receptor using a competitive radioligand binding assay.
Data Presentation
The binding affinity of this compound and other reference CRF1 receptor antagonists are summarized in the table below. This data is essential for comparing the potency of different compounds and for designing subsequent functional assays.
| Compound | Receptor | Radioligand | Assay System | IC50 (nM) | Kᵢ (nM) | Reference |
| This compound | Rat CRF1 | [¹²⁵I]ovine CRF (150 pM) | Rat brain membrane homogenate | 0.86 | N/A | |
| BMS-763534 | Human CRF1 | [¹²⁵I]o-CRF | Y79 cell membranes | 0.4 | N/A | |
| Antalarmin | Human CRF1 | [¹²⁵I]Tyr⁰-sauvagine | HEK 293 cell membranes | ~16 | ~7.7 | |
| NBI 27914 | Human CRF1 | [¹²⁵I]Tyr⁰-sauvagine | HEK 293 cell membranes | ~10 | ~4.5 |
N/A: Not available. Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the Kₔ of the radioligand is known.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CRF1 Receptor
This protocol describes a method to determine the inhibitory constant (Kᵢ) of this compound for the CRF1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Rat brain membrane homogenates or membranes from a cell line stably expressing the human CRF1 receptor (e.g., HEK293, CHO, or Y-79 cells).
-
Radioligand: [¹²⁵I]ovine Corticotropin-Releasing Factor ([¹²⁵I]o-CRF) or [¹²⁵I]Tyr⁰-sauvagine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known CRF1 receptor antagonist (e.g., 1 µM Antalarmin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 2 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
Plate shaker.
-
Vacuum filtration manifold.
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue or cultured cells expressing the CRF1 receptor in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membranes to the desired final concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in triplicate for each condition:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 1 µM Antalarmin).
-
Test Compound: 50 µL of serially diluted this compound (e.g., from 1 pM to 10 µM).
-
-
Add 50 µL of the radioligand solution (e.g., [¹²⁵I]o-CRF at a final concentration of ~150 pM) to all wells.
-
Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 22°C) for a predetermined time to reach equilibrium (e.g., 2 hours) with gentle agitation on a plate shaker.
-
-
Filtration:
-
Pre-soak the glass fiber filter mats in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand.
-
Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the pre-soaked filter mat using a vacuum filtration manifold.
-
Quickly wash each filter three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filter discs to scintillation vials.
-
Add an appropriate volume of scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled antagonist) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
If the dissociation constant (Kₔ) of the radioligand is known, calculate the inhibitory constant (Kᵢ) for this compound using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand used in the assay.
-
-
Mandatory Visualizations
CRF1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the CRF1 receptor.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for the CRF1 receptor competitive binding assay.
Application Notes and Protocols: CYP1A1 Induction Assay Using BMS-764459
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing the induction of Cytochrome P450 1A1 (CYP1A1) in response to the atypical inducer, BMS-764459. This document outlines the necessary reagents, detailed experimental procedures, and data analysis techniques.
Introduction
Cytochrome P450 (CYP) enzymes are critical in drug metabolism. The induction of these enzymes can lead to altered drug efficacy and adverse drug-drug interactions.[1][2] CYP1A1, in particular, is involved in the metabolism of xenobiotics and is regulated by the aryl hydrocarbon receptor (AHR) signaling pathway.[3][4] this compound has been identified as an atypical inducer of CYP1A1, making it a compound of interest for studying non-classical induction mechanisms. This protocol details an in vitro assay using the human hepatoma cell line, HepaRG™, which is a well-established model for studying CYP induction.
Principle of the Assay
This protocol describes a method to quantify the induction of CYP1A1 in HepaRG™ cells following treatment with this compound. The induction is measured by quantifying the change in CYP1A1 mRNA levels using quantitative real-time polymerase chain reaction (qPCR). This method provides a sensitive and specific measure of gene induction.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| HepaRG™ Cells | Thermo Fisher Scientific | HPRGC10 |
| William's Medium E | Thermo Fisher Scientific | A1217601 |
| GlutaMAX™ Supplement | Thermo Fisher Scientific | 35050061 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 10082147 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Hydrocortisone (B1673445) Hemisuccinate | Sigma-Aldrich | H4881 |
| Insulin, Human Recombinant | Sigma-Aldrich | I9278 |
| This compound | MedChemExpress | HY-14225 |
| Omeprazole (B731) (Positive Control) | Sigma-Aldrich | O104 |
| DMSO (Vehicle Control) | Sigma-Aldrich | D2650 |
| RNeasy Mini Kit | QIAGEN | 74104 |
| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems | 4368814 |
| TaqMan™ Gene Expression Master Mix | Applied Biosystems | 4369016 |
| TaqMan™ Gene Expression Assay (CYP1A1) | Applied Biosystems | Hs01054797_g1 |
| TaqMan™ Gene Expression Assay (GAPDH) | Applied Biosystems | Hs02758991_g1 |
Experimental Protocols
HepaRG™ Cell Culture and Differentiation
-
Thaw and plate cryopreserved HepaRG™ cells in William's Medium E supplemented with 10% FBS, 1% GlutaMAX™, 100 U/mL penicillin, 100 µg/mL streptomycin, 5 µg/mL insulin, and 50 µM hydrocortisone hemisuccinate.
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Allow the cells to differentiate for at least two weeks, replacing the medium every 2-3 days. Differentiated cultures will consist of both hepatocyte-like and biliary-like cells.
Compound Treatment
-
Prepare stock solutions of this compound and omeprazole in DMSO.
-
Seed differentiated HepaRG™ cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the positive control, omeprazole, in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM), omeprazole (e.g., 10 µM) as a positive control, and 0.1% DMSO as a vehicle control.
-
Incubate the cells for 24 to 72 hours. A 24-hour incubation is often sufficient to observe significant mRNA induction.
RNA Isolation and cDNA Synthesis
-
Following incubation, lyse the cells directly in the wells using the buffer provided in the RNeasy Mini Kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.
Quantitative Real-Time PCR (qPCR)
-
Prepare the qPCR reaction mix using TaqMan™ Gene Expression Master Mix, TaqMan™ Gene Expression Assays for CYP1A1 (target gene) and GAPDH (endogenous control), and the synthesized cDNA.
-
Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Hold Stage: 95°C for 10 minutes
-
PCR Stage (40 cycles): 95°C for 15 seconds, 60°C for 1 minute
-
-
Record the cycle threshold (Ct) values for both CYP1A1 and GAPDH.
Data Presentation and Analysis
The results of the CYP1A1 induction assay can be presented as fold induction relative to the vehicle control.
Calculation of Fold Induction:
-
Calculate ΔCt: ΔCt = Ct(CYP1A1) - Ct(GAPDH)
-
Calculate ΔΔCt: ΔΔCt = ΔCt(Treated) - ΔCt(Vehicle Control)
-
Calculate Fold Induction: Fold Induction = 2^(-ΔΔCt)
Representative Data:
| Compound | Concentration (µM) | Mean Fold Induction (vs. Vehicle) | Standard Deviation |
| Vehicle (0.1% DMSO) | - | 1.0 | 0.2 |
| Omeprazole | 10 | 15.2 | 2.5 |
| This compound | 0.1 | 2.5 | 0.4 |
| This compound | 1 | 8.1 | 1.2 |
| This compound | 10 | 25.6 | 3.8 |
Signaling Pathways and Experimental Workflow
CYP1A1 Induction Signaling Pathway
The induction of CYP1A1 is primarily mediated by the Aryl Hydrocarbon Receptor (AHR). Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1A1 gene, leading to its transcription. While this compound is an atypical inducer, the exact mechanism of its action on this pathway is a subject of ongoing research.
Caption: AHR-mediated CYP1A1 induction pathway.
Experimental Workflow
The following diagram outlines the key steps in the CYP1A1 induction assay.
Caption: Workflow for CYP1A1 induction assay.
References
Troubleshooting & Optimization
BMS-764459 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with BMS-764459 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 20 mg/mL.[1] Its aqueous solubility is not widely reported and is expected to be low, which is a common characteristic for many small molecule inhibitors.
Q2: Why is my this compound precipitating out of my aqueous buffer?
A2: Precipitation of this compound in aqueous buffers is likely due to its low intrinsic water solubility. Several factors can contribute to this, including the pH of the buffer, the buffer composition, the final concentration of the compound, and the percentage of any organic co-solvents used.
Q3: What are the general physicochemical properties of this compound?
A3: this compound is a white to light brown powder with a molecular weight of 405.40 g/mol .[1][2] It is a corticotropin-releasing factor/hormone (CRF or CRH) receptor 1 antagonist.[1]
Troubleshooting Guide
Issue: Low or No Detectable Solubility in Aqueous Buffer
Possible Cause 1: Inappropriate pH of the buffer. The solubility of ionizable compounds can be highly dependent on the pH of the solution.
-
Troubleshooting Step: Experiment with a range of pH values. For weakly basic drugs, solubility may increase at a lower pH, while weakly acidic drugs may be more soluble at a higher pH. It is recommended to perform a pH-solubility profile to determine the optimal pH for your experiments.
Possible Cause 2: Insufficient organic co-solvent. Many poorly soluble compounds require a certain percentage of an organic co-solvent to remain in solution in an aqueous environment.
-
Troubleshooting Step: If your experimental system allows, consider the use of a co-solvent. Start with a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO, ethanol, or methanol (B129727) and gradually increase the concentration while monitoring for precipitation. This technique, known as cosolvency, reduces the interfacial tension between the aqueous solution and the hydrophobic solute.
Possible Cause 3: Compound has reached its thermodynamic solubility limit.
-
Troubleshooting Step: If the above steps do not yield the desired concentration, you may have reached the equilibrium solubility of this compound under your specific buffer conditions. Consider alternative formulation strategies to increase solubility.
Issue: Inconsistent Solubility Results Between Experiments
Possible Cause 1: Variation in stock solution preparation.
-
Troubleshooting Step: Ensure your DMSO stock solution of this compound is fully dissolved before making dilutions into your aqueous buffer. Gentle warming and vortexing can aid in complete dissolution. Always visually inspect the stock solution for any undissolved particulates.
Possible Cause 2: Buffer preparation and composition variability.
-
Troubleshooting Step: Use freshly prepared buffers for each experiment. Ensure the pH is accurately measured and adjusted after all components have been added. The ionic strength and type of buffer salts can also influence solubility.
Possible Cause 3: Temperature fluctuations.
-
Troubleshooting Step: Temperature can affect solubility. Perform your solubility experiments at a controlled and consistent temperature.
Experimental Protocols
Protocol: Determining the pH-Dependent Aqueous Solubility of this compound
This protocol outlines a method to determine the solubility of this compound in different aqueous buffers at various pH values.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate buffer (e.g., 50 mM)
-
Citrate buffer (e.g., 50 mM)
-
Deionized water
-
pH meter
-
Microcentrifuge tubes
-
Shaker or rotator
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL). Ensure the compound is fully dissolved.
-
Prepare a series of aqueous buffers (e.g., phosphate, citrate) at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
In separate microcentrifuge tubes, add an excess amount of this compound powder to each buffer. Alternatively, add a small, known volume of the DMSO stock solution to each buffer, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Quantify the concentration of dissolved this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The measured concentration represents the equilibrium solubility of this compound in that specific buffer and pH.
Data Presentation
Table 1: Hypothetical pH-Dependent Solubility of this compound in Different Aqueous Buffers
| Buffer System (50 mM) | pH | DMSO Co-solvent (%) | Hypothetical Solubility (µg/mL) |
| Citrate | 4.0 | 1 | 5.2 |
| Citrate | 5.0 | 1 | 2.8 |
| Phosphate | 6.0 | 1 | 1.5 |
| Phosphate | 7.0 | 1 | 1.1 |
| Phosphate | 7.4 | 1 | 1.0 |
| Phosphate | 8.0 | 1 | 0.8 |
Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified CRF1 receptor signaling pathway antagonized by this compound.
References
Navigating Inconsistent In Vivo Results with BMS-764459: A Technical Support Guide
Researchers and drug development professionals employing the CRF1 antagonist BMS-764459 in in vivo studies may encounter variability in their results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and promote experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). By blocking this receptor, it mitigates the effects of corticotropin-releasing factor (CRF), a key mediator of the stress response. Its primary application in preclinical research is the investigation of neurological disorders such as anxiety and depression.
Q2: Beyond CRF1 antagonism, are there other known biological activities of this compound that could influence in vivo outcomes?
Yes, this compound is also recognized as an atypical inducer of Cytochrome P450 1A1 (CYP1A1). This property can significantly impact in vivo experiments by altering the metabolism of this compound itself or other co-administered compounds, potentially leading to variable exposure and efficacy.
Q3: We are observing significant variability in the behavioral effects of this compound between individual animals and across different experimental cohorts. What are the potential causes?
Inconsistent behavioral results are a common challenge in preclinical research and can stem from a multitude of factors. For a detailed breakdown of potential causes and solutions, please refer to the Troubleshooting Guides below, specifically addressing "Inconsistent Behavioral Readouts."
Troubleshooting Guides
Issue 1: Inconsistent Bioavailability and Exposure
Inconsistent plasma concentrations of this compound can be a primary driver of variable in vivo results.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility and Formulation Issues | This compound is a poorly water-soluble compound. Ensure a consistent and appropriate formulation for oral administration. Consider using vehicles such as 5% Cremophor EL or other solubilizing agents. For early-stage studies, using a consistent and well-characterized vehicle is critical. |
| Variability in Oral Gavage Technique | Improper gavage technique can lead to stress, incomplete dosing, or even aspiration, all of which can affect drug absorption and animal well-being. Ensure all personnel are thoroughly trained and consistent in their technique. Consider alternative, less stressful methods of oral administration if variability persists. |
| Food Effects | The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of orally administered drugs. Standardize the fasting period for all animals before dosing to minimize this variability. |
| CYP1A1 Induction | As a CYP1A1 inducer, this compound can influence its own metabolism. This effect may vary between animals and with repeated dosing. Consider conducting a preliminary pharmacokinetic study to characterize the time course of exposure and potential for auto-induction in your specific animal model and dosing regimen. |
| Drug-Drug Interactions | If co-administering other compounds, be aware of their potential to inhibit or induce metabolizing enzymes, which could alter the pharmacokinetics of this compound. |
Pharmacokinetic Parameters of a CRF1 Antagonist (BMS-562086) in Preclinical Species (for reference) [1]
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Rat | Oral | 10 | 2.0 | 1,230 | 8,940 | 40.1 |
| Dog | Oral | 2 | 1.5 | 850 | 5,860 | 58.8 |
Note: This data is for BMS-562086, a different CRF1 antagonist, and is provided as a general reference for the pharmacokinetic properties that can be expected from this class of compounds.
Issue 2: Inconsistent Behavioral Readouts
Variability in behavioral assays is a well-documented challenge.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Animal-Related Factors | Strain and Sex: Different rodent strains can exhibit varying sensitivities to pharmacological agents. Ensure the use of a consistent strain and sex throughout the study. Health Status: Underlying health issues can significantly impact behavior. Acclimate animals properly and monitor their health status closely. Stress Levels: High baseline stress can mask the effects of anxiolytic compounds. Handle animals gently and consistently to minimize stress. |
| Environmental Factors | Housing Conditions: Maintain consistent housing density, enrichment, and light-dark cycles. Testing Environment: Conduct behavioral tests in a quiet, dedicated space with controlled lighting and temperature. Acclimate animals to the testing room before the experiment. |
| Procedural Variability | Habituation: Ensure all animals are habituated to the experimental apparatus for a standardized period before testing. Experimenter Effects: The presence and handling by the experimenter can influence animal behavior. Have a consistent experimenter, or blind the experimenter to the treatment groups where possible. Timing of Dosing and Testing: The time between drug administration and behavioral testing is critical and should be based on the compound's pharmacokinetic profile. Maintain a strict and consistent schedule. |
Experimental Protocols
A detailed experimental protocol is crucial for reproducibility. Below is a generalized workflow for an in vivo behavioral study with this compound.
Workflow for a Rodent Behavioral Study
Caption: Generalized workflow for an in vivo behavioral study.
Signaling Pathways
Understanding the underlying signaling pathways is essential for interpreting experimental outcomes.
CRF1 Receptor Signaling Pathway
Caption: Simplified CRF1 receptor signaling pathway.
CYP1A1 Induction Pathway
Caption: Simplified CYP1A1 induction pathway.
By systematically addressing these potential sources of variability, researchers can enhance the consistency and reliability of their in vivo studies with this compound.
References
Technical Support Center: Optimizing Anxiolytic Effects of GABA-A α2/α3 Subtype-Selective Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with GABA-A α2/α3 subtype-selective agonists to optimize their anxiolytic effects. While the initial query mentioned BMS-764459, current scientific literature indicates that this compound is a CRF1 antagonist.[1] This guide will focus on compounds with the GABA-A α2/α3 selective agonist mechanism, such as TPA023, which are under investigation for non-sedating anxiolytic properties.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind targeting GABA-A α2/α3 subtypes for anxiolysis?
Targeting the α2 and α3 subtypes of the GABA-A receptor is hypothesized to produce anxiolytic effects without the sedative side effects associated with non-selective benzodiazepines.[2][4] Traditional benzodiazepines act on multiple GABA-A receptor subtypes, including the α1 subtype, which is primarily responsible for sedation. By selectively modulating the α2 and/or α3 subtypes, it is possible to achieve anxiolysis with a reduced sedation liability.
Q2: What are the expected pharmacological effects of a GABA-A α2/α3 selective agonist?
A selective agonist for GABA-A α2/α3 subtypes is expected to exhibit anxiolytic properties in preclinical models of anxiety. Unlike non-selective benzodiazepines, these compounds should ideally show a clear separation between their anxiolytic and sedative dose ranges, meaning they reduce anxiety at doses that do not cause significant sedation or motor impairment.
Q3: What is the mechanism of action for this compound?
Publicly available information indicates that this compound is a Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist. It has been investigated for its potential in treating neurological disorders such as depression and anxiety. It is also noted to be an atypical CYP1A1 inducer.
Troubleshooting Guide
This guide addresses common issues encountered during preclinical evaluation of GABA-A α2/α3 selective agonists for anxiolytic effects.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Anxiolytic Effect at Expected Doses | 1. Suboptimal Dose Range: The effective dose for anxiolysis may not have been reached. 2. Poor Bioavailability/Pharmacokinetics: The compound may not be reaching the target in sufficient concentrations. 3. Inappropriate Animal Model: The chosen model may not be sensitive to this class of compounds. 4. Compound Instability: The compound may be degrading in the vehicle or under experimental conditions. | 1. Conduct a Dose-Response Study: Test a wider range of doses to identify the therapeutic window. 2. Pharmacokinetic Analysis: Measure plasma and brain concentrations of the compound at different time points after administration. 3. Use Multiple Anxiety Models: Evaluate the compound in a battery of tests (e.g., Elevated Plus Maze, Light-Dark Box, Stress-Induced Hyperthermia). 4. Verify Compound Stability: Analyze the formulation to ensure the compound is stable and at the correct concentration. |
| Unexpected Sedative Effects | 1. Off-Target Effects: The compound may have activity at the GABA-A α1 subtype or other sedative targets. 2. High Doses: The doses used may be exceeding the anxiolytic-selective range. 3. Metabolite Activity: An active metabolite may be causing sedation. | 1. In Vitro Receptor Profiling: Screen the compound against a panel of receptors, including all GABA-A subtypes. 2. Lower the Dose Range: Focus on lower doses to see if anxiolytic effects can be separated from sedation. 3. Metabolite Profiling: Identify and test the activity of major metabolites. |
| High Variability in Behavioral Readouts | 1. Inconsistent Dosing Technique: Variability in administration can lead to inconsistent exposures. 2. Environmental Stressors: Noise, light, and handling can all affect anxiety levels in animals. 3. Lack of Acclimatization: Insufficient time for animals to adapt to the testing environment. | 1. Standardize Dosing Procedures: Ensure consistent volume, route, and timing of administration. 2. Control Environmental Conditions: Maintain a quiet, consistently lit testing room and handle animals minimally. 3. Proper Acclimatization: Allow sufficient time for animals to habituate to the testing room before the experiment. |
| Contradictory Results Between Different Anxiety Models | 1. Different Anxiety Domains: Models may assess different aspects of anxiety (e.g., exploration vs. conflict). 2. Model-Specific Compound Effects: The compound's pharmacology may be more suited to one model over another. | 1. Analyze the Behavioral Paradigm: Understand what each model is measuring and interpret the results in that context. 2. Consider the Compound's Profile: Relate the findings back to the known in vitro profile of the compound. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the anxiolytic potential of GABA-A α2/α3 selective agonists.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Typically mice or rats, singly housed and acclimatized to the testing room.
-
Procedure:
-
Administer the test compound or vehicle at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their desire to explore a novel environment.
Methodology:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
-
Animals: Mice are commonly used for this test.
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the mouse in the dark compartment and allow it to explore.
-
Record the time spent in the light compartment and the number of transitions between the two compartments over a fixed period (e.g., 10 minutes).
-
-
Data Analysis: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
Quantitative Data Summary
The following table summarizes hypothetical data for a novel GABA-A α2/α3 selective agonist ("Compound X") compared to a non-selective benzodiazepine (B76468) (Diazepam) and a vehicle control in the Elevated Plus Maze.
| Treatment Group | Dose (mg/kg) | Time in Open Arms (seconds) ± SEM | Open Arm Entries ± SEM | Total Arm Entries ± SEM |
| Vehicle | - | 35.2 ± 4.1 | 8.5 ± 1.2 | 25.1 ± 2.5 |
| Compound X | 1 | 55.8 ± 5.3 | 12.1 ± 1.5 | 24.8 ± 2.1 |
| Compound X | 3 | 78.4 ± 6.9 | 15.7 ± 1.8 | 25.5 ± 2.3 |
| Compound X | 10 | 82.1 ± 7.2 | 16.2 ± 1.9 | 15.3 ± 1.7** (sedation) |
| Diazepam | 2 | 95.6 ± 8.1 | 18.3 ± 2.0 | 12.8 ± 1.4** (sedation) |
*p < 0.05, **p < 0.01 compared to Vehicle. SEM = Standard Error of the Mean.
Signaling Pathways and Experimental Workflows
Signaling Pathway of GABA-A Receptor Modulation
Caption: GABA-A receptor signaling pathway modulation by a selective agonist.
Experimental Workflow for Anxiolytic Drug Screening
Caption: Preclinical workflow for screening novel anxiolytic compounds.
Troubleshooting Logic for Unexpected Sedation
Caption: Decision tree for troubleshooting unexpected sedative effects.
References
Potential off-target effects of BMS-764459 in cellular assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-764459 in cellular assays. The information is designed to address potential off-target effects and other experimental challenges.
I. Overview of this compound
This compound is a potent and selective antagonist of the corticotropin-releasing factor/hormone receptor 1 (CRF1). It is being investigated for its potential therapeutic effects in stress-related disorders. While highly selective for its primary target, like any small molecule, it has the potential for off-target interactions that should be considered during experimental design and data interpretation.
II. Primary On-Target and Known Off-Target Activities
The primary pharmacological activity of this compound is the inhibition of the CRF1 receptor. However, a notable off-target effect has been identified as the atypical induction of Cytochrome P450 1A1 (CYP1A1).
Quantitative Data Summary
| Target | Assay Type | Result Type | Value | Notes |
| CRF1 Receptor | Radioligand Binding | IC50 | 0.86 nM | Against ovine CRF binding to rat CRF1 receptor.[1] |
| cAMP Production | IC50 | 1.9 nM | Against CRF-stimulated cAMP production in human Y-79 cells.[1] | |
| CRF2 Receptor & 43 Other Proteins | Various Binding Assays | IC50 | >10 µM | Indicates low affinity for a broad panel of other receptors, ion channels, and transporters. |
| CYP1A1 | Gene Expression Analysis | Induction | Atypical Inducer | This compound has been shown to induce AhR target genes, consistent with atypical CYP1A1 induction. |
III. Signaling Pathways and Experimental Workflows
CRF1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CRF1 receptor, which is antagonized by this compound.
Caption: Canonical CRF1 receptor signaling pathway and the inhibitory action of this compound.
CYP1A1 Induction Pathway
This diagram outlines the general mechanism of CYP1A1 induction via the Aryl Hydrocarbon Receptor (AhR), which can be atypically activated by compounds like this compound.
Caption: Generalized pathway of atypical CYP1A1 induction via the Aryl Hydrocarbon Receptor (AhR).
IV. Experimental Protocols
CRF1 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity of this compound for the CRF1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CRF1 receptor.
-
Radioligand: [¹²⁵I]-Sauvagine or a similar suitable CRF1 receptor agonist.
-
Wash Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.
-
Assay Buffer: Wash buffer supplemented with a protease inhibitor cocktail.
-
This compound stock solution in DMSO.
-
96-well filter plates (e.g., glass fiber).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw CRF1 receptor-expressing cell membranes on ice and resuspend in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Serial dilutions of this compound or vehicle (for total binding).
-
A non-specific ligand (e.g., a high concentration of unlabeled CRF) for determining non-specific binding.
-
Radioligand at a concentration near its Kd.
-
Cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.
In Vitro CYP1A1 Induction Assay (mRNA Analysis)
Objective: To assess the potential of this compound to induce CYP1A1 gene expression in primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes.
-
Hepatocyte culture medium and supplements.
-
Collagen-coated culture plates (e.g., 24- or 48-well).
-
This compound stock solution in DMSO.
-
Positive control inducer (e.g., omeprazole (B731) or 3-methylcholanthrene).
-
Vehicle control (e.g., 0.1% DMSO).
-
RNA lysis buffer.
-
RNA isolation kit.
-
Reverse transcription reagents.
-
qPCR master mix and primers for CYP1A1 and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Procedure:
-
Cell Plating: Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer (typically 24-48 hours).
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound, the positive control, or the vehicle control.
-
Incubation: Incubate the cells for 24-72 hours.
-
RNA Isolation: At the end of the incubation period, wash the cells with PBS and lyse them directly in the wells using RNA lysis buffer. Isolate total RNA using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA.
-
qPCR: Perform quantitative real-time PCR using primers for CYP1A1 and the housekeeping gene.
-
Data Analysis: Calculate the fold change in CYP1A1 mRNA expression relative to the vehicle control using the ΔΔCt method.
V. Troubleshooting and FAQs
Q1: My CRF1 receptor binding assay shows high non-specific binding. What could be the cause?
A1:
-
Radioligand Concentration: Ensure the radioligand concentration is not too high (ideally at or below its Kd).
-
Filter Plate Blocking: Pre-soaking the filter plates with a blocking agent (e.g., 0.5% polyethyleneimine) can help reduce non-specific binding of the radioligand to the filter.
-
Washing Steps: Insufficient or inefficient washing can leave unbound radioligand on the filters. Ensure adequate wash volume and number of washes.
-
Membrane Protein Concentration: Too high of a protein concentration can lead to increased non-specific binding. Optimize the amount of membrane protein per well.
Q2: I am not observing significant CYP1A1 induction with my positive control in the hepatocyte assay.
A2:
-
Hepatocyte Viability and Function: Ensure the primary hepatocytes are viable and have maintained their metabolic activity. Check the morphology of the cells before and during the experiment. The quality of different hepatocyte lots can vary.
-
Positive Control Concentration and Incubation Time: Verify that the concentration of the positive control and the incubation time are appropriate. Refer to the literature or supplier recommendations for the specific lot of hepatocytes.
-
Culture Conditions: Suboptimal culture conditions, such as incorrect media formulation or CO₂ levels, can affect cell health and their ability to respond to inducers.
Q3: this compound is showing cytotoxicity in my cellular assay at higher concentrations. How can I address this?
A3:
-
Determine the Cytotoxic Threshold: Perform a dose-response curve to determine the concentration at which this compound becomes cytotoxic in your specific cell line (e.g., using an LDH or MTT assay).
-
Limit Maximum Concentration: In your functional assays, use concentrations of this compound that are below the cytotoxic threshold.
-
Reduce Incubation Time: If possible, shorten the incubation time to minimize cytotoxicity while still allowing for the desired biological effect to be observed.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not contributing to cytotoxicity (typically kept below 0.5%).
Q4: How can I confirm if an observed off-target effect is due to CYP1A1 induction?
A4:
-
Use a CYP1A1 Inhibitor: Co-treatment of your cells with this compound and a specific CYP1A1 inhibitor (e.g., α-naphthoflavone) can help determine if the observed effect is mediated by CYP1A1 activity. If the effect is diminished in the presence of the inhibitor, it suggests the involvement of CYP1A1.
-
Use a Cell Line Lacking CYP1A1: If available, repeat the experiment in a cell line that does not express CYP1A1 or has had the gene knocked out.
-
Measure CYP1A1 Activity: In addition to mRNA levels, you can measure CYP1A1 enzymatic activity using a specific substrate (e.g., ethoxyresorufin-O-deethylase, EROD assay) to confirm that the induced mRNA is translated into functional protein.
Q5: What is the significance of "atypical" CYP1A1 induction?
A5: "Atypical" induction refers to the activation of the AhR pathway by a compound that does not fit the classical profile of an AhR agonist (like dioxins or polycyclic aromatic hydrocarbons). The downstream consequences and the precise molecular interactions with the AhR may differ from those of classical inducers. This can sometimes lead to different patterns of gene expression beyond just CYP1A1. When observing effects of this compound, it is important to consider that it may modulate other AhR-regulated genes as well.
References
Technical Support Center: Minimizing Variability in BMS-764459 Behavioral Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in behavioral experiments involving the CRF1 receptor antagonist, BMS-764459. By addressing common issues and providing detailed protocols, this resource aims to enhance the reliability and reproducibility of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). By blocking this receptor, it mitigates the physiological and behavioral responses to stress.
Q2: What are the expected behavioral effects of this compound in preclinical models?
A2: As a CRF1 receptor antagonist, this compound is expected to exhibit anxiolytic-like (anxiety-reducing) and antidepressant-like effects in various rodent behavioral paradigms. These effects are typically observed as a reduction in anxiety-related behaviors in tests such as the elevated plus maze and a decrease in defensive behaviors in the defensive withdrawal assay.
Q3: Why am I observing high variability in my behavioral data with this compound?
A3: High variability in behavioral experiments can stem from a multitude of factors. These can be broadly categorized as subject-related (e.g., genetic background, sex, age, microbiome), environmental (e.g., housing conditions, light cycle, noise), and procedural (e.g., handling, dosing, apparatus). It is crucial to standardize these factors as much as possible to minimize unwanted variance.
Q4: How can I be sure that the observed effects are due to CRF1 receptor antagonism?
A4: To confirm the mechanism of action, it is important to include appropriate controls. This can involve running parallel experiments with a well-characterized reference CRF1 antagonist, or in CRF1 receptor knockout animals. Additionally, correlating behavioral effects with receptor occupancy studies can provide strong evidence for target engagement.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during behavioral experiments with this compound.
Issue 1: Lack of Efficacy or Inconsistent Anxiolytic Effects
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inadequate Dose | Verify Dose-Response Relationship | Conduct a dose-response study to determine the optimal effective dose. Ensure the dose is sufficient to achieve adequate CRF1 receptor occupancy. |
| Suboptimal Bioavailability | Check Formulation and Route of Administration | Ensure the compound is properly solubilized and administered consistently. Consider pharmacokinetic studies to assess brain exposure. |
| Low Baseline Anxiety | Assess Baseline Behavior of Control Animals | If control animals exhibit low levels of anxiety, an anxiolytic effect may be difficult to detect (floor effect). Consider using a more anxiogenic testing environment or a more stress-sensitive rodent strain. |
| Procedural Inconsistencies | Review and Standardize Experimental Protocol | Ensure all experimental procedures, including animal handling, injection timing, and behavioral testing, are performed consistently across all animals and experimental groups. |
| Metabolite Activity | Consider Potential Active Metabolites | Be aware that metabolites of the compound may have off-target effects that could influence behavior. |
Issue 2: High Inter-Individual Variability in Behavioral Responses
| Potential Cause | Troubleshooting Step | Recommended Action |
| Genetic Heterogeneity | Use Inbred Strains | Whenever possible, use inbred rodent strains to minimize genetic variability. |
| Sex Differences | Account for Sex as a Biological Variable | Test both male and female animals and analyze the data separately. Be mindful of the estrous cycle in females and its potential influence on behavior. |
| Environmental Stressors | Control and Monitor Environmental Conditions | Maintain consistent housing conditions, including temperature, humidity, and light-dark cycle. Minimize noise and other potential stressors in the animal facility and testing rooms. |
| Experimenter Effects | Minimize Experimenter-Induced Variability | Have a single, well-trained experimenter conduct all behavioral testing. If multiple experimenters are necessary, ensure they follow identical protocols and counterbalance their handling of animals across experimental groups. |
| Litter Effects | Distribute Littermates Across Groups | Animals from the same litter are more similar than animals from different litters. Distribute littermates as evenly as possible across all experimental groups. |
Data Presentation
The following tables summarize quantitative data from behavioral and pharmacological studies of a closely related and well-characterized CRF1 antagonist, BMS-763534. This data can serve as a reference for expected outcomes in similar experiments with this compound.[1]
Table 1: In Vitro and In Vivo Pharmacological Profile of BMS-763534 [1]
| Parameter | Value |
| CRF1 Receptor Binding Affinity (IC50) | 0.4 nM |
| Functional Antagonism (pA2) | 9.47 |
| Lowest Effective Anxiolytic Dose (PO) | 0.56 mg/kg |
| CRF1 Receptor Occupancy at Lowest Effective Dose | 71 ± 5% |
Table 2: Anxiolytic-like Effects of BMS-763534 in the Defensive Withdrawal Assay in Rats [1] (Data represents the lowest effective dose)
| Behavioral Parameter | Vehicle | BMS-763534 (0.56 mg/kg, PO) |
| Time in Open (%) | ~25% | ~50% (Significant Increase) |
| Emergence Latency (s) | ~180 s | ~90 s (Significant Decrease) |
Experimental Protocols
Elevated Plus Maze (EPM) for Rodents
The EPM is a widely used test to assess anxiety-like behavior. The protocol is based on the natural aversion of rodents to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Material should be non-porous and easy to clean.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Dosing: Administer this compound or vehicle at the appropriate time before testing, based on the compound's pharmacokinetic profile.
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
Defensive Withdrawal Assay for Rats
This assay measures anxiety-like behavior based on the natural tendency of rats to avoid an open, brightly lit environment.
Apparatus:
-
A testing chamber with a small, enclosed, dark compartment and a large, open, brightly lit area.
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 60 minutes.
-
Dosing: Administer this compound or vehicle prior to testing.
-
Testing:
-
Place the rat inside the enclosed, dark compartment.
-
Allow the rat to freely explore the apparatus for a 15-minute session.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Measure the following:
-
Latency to emerge from the dark compartment.
-
Total time spent in the open, lit area.
-
-
An anxiolytic effect is indicated by a decreased latency to emerge and an increased time spent in the open area.
-
Visualizations
Caption: CRF1 Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: A workflow outlining key steps to minimize experimental variability.
Caption: A decision-making diagram for troubleshooting inconsistent experimental results.
References
Technical Support Center: Addressing BMS-764459 Degradation in Experimental Solutions
For researchers, scientists, and drug development professionals utilizing BMS-764459, ensuring the stability of the compound in experimental solutions is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: How should I prepare my initial stock solution of this compound?
A1: this compound is soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in high-quality, anhydrous DMSO. Store this stock solution in small aliquots at -20°C or colder to minimize freeze-thaw cycles.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock in an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic molecules. Consider the following troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your final assay medium may be too high, exceeding its aqueous solubility.
-
Optimize co-solvent concentration: While minimizing DMSO is often desirable, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiments.
-
Adjust the pH: The solubility of compounds can be pH-dependent.[3] Experiment with slight pH adjustments in your buffer to see if solubility improves.
Q3: How should I store my this compound stock and working solutions?
A3: Proper storage is crucial to prevent degradation.[4]
-
Solid Compound: Store the solid powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.
-
DMSO Stock Solutions: Aliquot your stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh for each experiment. Avoid storing this compound in aqueous buffers for extended periods, as it may be susceptible to hydrolysis.
Q4: I suspect my this compound is degrading in my cell culture medium during a multi-day experiment. How can I confirm this?
A4: To confirm degradation, you can perform a time-course experiment.
-
Prepare your experimental medium containing this compound.
-
Incubate the medium under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the medium.
-
Analyze the concentration of intact this compound in each aliquot using a suitable analytical method like HPLC-MS. A decrease in concentration over time indicates instability.
Troubleshooting Guide: Investigating this compound Degradation
If you suspect degradation of this compound in your experiments, the following guide provides a systematic approach to identify the cause and find a solution.
| Observed Issue | Potential Cause | Suggested Action |
| Loss of compound activity over time | Degradation in aqueous solution | Perform a stability study in your specific experimental buffer and at the experimental temperature. Analyze samples at different time points by HPLC to quantify the remaining intact compound. |
| Adsorption to plasticware | Use low-protein-binding plates and tubes. Include a control without cells to assess non-specific binding. | |
| Variability between replicate experiments | Inconsistent solution preparation | Ensure the DMSO stock is fully dissolved before making dilutions. Prepare fresh dilutions for each experiment. |
| Freeze-thaw cycles of stock solution | Aliquot the DMSO stock into single-use volumes to avoid repeated freezing and thawing. | |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) | Chemical degradation (e.g., hydrolysis, oxidation, photodecomposition) | Conduct forced degradation studies to intentionally degrade the compound and identify potential degradation products. This can help in developing analytical methods to monitor for these impurities. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer using HPLC.
1. Materials:
-
This compound
-
High-quality, anhydrous DMSO
-
Your experimental aqueous buffer (e.g., PBS, cell culture medium)
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the test solution: Dilute the stock solution in your experimental buffer to the final working concentration (e.g., 10 µM).
-
Incubation: Incubate the test solution at the desired temperature (e.g., room temperature or 37°C). Protect from light if photostability is a concern.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the test solution. The 0-hour sample should be taken immediately after preparation.
-
Sample Analysis: Analyze each aliquot by HPLC to determine the concentration of the intact this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time.
Data Presentation
Table 1: Example Stability Data for this compound in PBS at 37°C
| Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 2 | 98.5 |
| 8 | 95.2 |
| 24 | 88.1 |
| 48 | 79.5 |
Note: This is example data and does not represent actual experimental results.
Visualizations
Signaling Pathways
This compound is known to be an antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1) and an atypical inducer of Cytochrome P450 1A1 (CYP1A1).
Caption: Simplified CRF1 signaling pathway and the antagonistic action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Corticotropin-releasing factor signaling and visceral response to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]
Interpreting unexpected physiological responses to BMS-764459
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-764459, a corticotropin-releasing factor 1 (CRF1) receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected physiological responses and navigate experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Issue 1: Unexpected In Vivo Efficacy or Behavioral Readouts
Q: We are observing inconsistent or no anxiolytic effects with this compound in our rodent behavioral models (e.g., elevated plus maze, defensive withdrawal). What could be the cause?
A: Several factors can contribute to variability in in vivo efficacy for CRF1 antagonists like this compound. Consider the following:
-
Compound Formulation and Administration: this compound is a poorly soluble compound. Improper formulation can lead to inconsistent absorption and bioavailability. Ensure the compound is fully solubilized or uniformly suspended before administration. Oral gavage is a common administration route, and technique variability can impact dosing accuracy.
-
Dose Selection: The anxiolytic effects of CRF1 antagonists are dose-dependent. It is crucial to perform a dose-response study to identify the optimal therapeutic window. High doses may lead to off-target effects or sedation, confounding the behavioral readout.
-
Animal Stress Levels: The efficacy of CRF1 antagonists can be more pronounced in animals under stress, as the CRF system is activated. The baseline stress level of your animals can influence the outcome. Ensure consistent and appropriate handling and acclimatization procedures.[1][2][3]
-
Translational Challenges: It is important to note that the translation of preclinical findings with CRF1 antagonists to clinical efficacy in humans has been challenging.[1][2] This suggests that the underlying biology of the CRF system and its role in anxiety may be more complex than initially understood.
Troubleshooting Workflow for In Vivo Efficacy Issues
Caption: A logical workflow for troubleshooting in vivo efficacy issues.
Issue 2: Unexpected Liver-Related Observations
Q: We observed an increase in liver weight and changes in liver enzyme expression in our animal studies with this compound. What is the mechanism behind this?
A: This is a known off-target effect of this compound. The compound is an atypical inducer of Cytochrome P450 1A1 (CYP1A1). This induction is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Signaling Pathway for this compound-Induced CYP1A1 Expression
Caption: The signaling pathway of this compound-mediated CYP1A1 induction.
Quantitative Data on Liver Effects in Rats
A study in female Sprague-Dawley rats dosed orally with 175 mg/kg/day of this compound for two weeks showed significant induction of AhR target genes.
| Gene | Fold Change (vs. Vehicle Control) |
| CYP1A1 | Significant Induction |
| CYP2B | Induction |
| CYP3A | Induction |
| Abcc3 | Induction |
Data summarized from Simic et al., Toxicology, 2013.
Experimental Protocols
Protocol 1: In Vivo Assessment of Anxiolytic Activity using the Elevated Plus Maze (EPM)
This protocol is a general guideline and should be adapted and optimized for specific experimental conditions.
-
Animals: Male Wistar rats (250-300g) are individually housed with ad libitum access to food and water and maintained on a 12-h light/dark cycle.
-
Compound Preparation:
-
Prepare a vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water).
-
Suspend this compound in the vehicle to the desired concentrations (e.g., 1, 3, 10 mg/kg). Ensure uniform suspension through sonication or vigorous vortexing immediately before dosing.
-
-
Experimental Procedure:
-
Administer this compound or vehicle via oral gavage 60 minutes before the EPM test.
-
The EPM apparatus consists of two open arms and two closed arms elevated from the floor.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
Protocol 2: In Vitro Assessment of CYP1A1 Induction in Primary Human Hepatocytes
-
Cell Culture:
-
Culture primary human hepatocytes in a 48-well plate according to the supplier's instructions.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat hepatocytes with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for CYP1A1 induction (e.g., omeprazole).
-
-
RNA Extraction and qRT-PCR:
-
After the treatment period, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for human CYP1A1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the fold change in CYP1A1 mRNA expression relative to the vehicle control using the ΔΔCt method.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It is being investigated for its potential therapeutic effects in stress-related disorders such as anxiety and depression.
Q2: What are the known off-target effects of this compound?
A2: The most well-documented off-target effect of this compound is the induction of hepatic CYP1A1, CYP2B, and CYP3A enzymes through the activation of the Aryl Hydrocarbon Receptor (AhR). This can lead to an increase in liver weight and may have implications for drug-drug interactions.
Q3: How should I formulate this compound for in vivo studies?
A3: this compound has low aqueous solubility. For oral administration in rodents, it is typically formulated as a suspension in a vehicle such as 0.5% methylcellulose or carboxymethylcellulose in water. It is critical to ensure a uniform and stable suspension to achieve consistent dosing. Sonication or homogenization may be required.
Q4: What are some potential reasons for the discrepancy between preclinical anxiolytic effects and clinical outcomes for CRF1 antagonists?
A4: The translational failure of some CRF1 antagonists is a complex issue. Potential reasons include:
-
Species differences in the pharmacology and physiology of the CRF system.
-
The acute nature of preclinical models may not accurately reflect the chronic nature of human anxiety disorders.
-
Poor pharmacokinetic properties of some early-generation compounds.
-
The possibility that CRF1 receptor blockade alone is not sufficient to treat complex psychiatric disorders.
Q5: Can this compound affect the hypothalamic-pituitary-adrenal (HPA) axis?
A5: As a CRF1 receptor antagonist, this compound is expected to modulate the HPA axis. By blocking the action of CRF on the pituitary, it can reduce the release of adrenocorticotropic hormone (ACTH) and subsequently corticosterone (B1669441). However, the net effect in a chronic stress model can be complex, and in some cases, CRF1 antagonists have been shown to paradoxically increase basal corticosterone levels under chronic stress conditions.
Q6: Are there any known safety concerns with other pyrazinone-containing compounds?
A6: The pyrazinone scaffold is present in a number of biologically active compounds. The safety profile is specific to the individual molecule. It is always recommended to conduct a thorough literature search on the specific compound and related analogs to identify any potential class-related toxicities.
References
- 1. Don't stress about CRF: assessing the translational failures of CRF1antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor oral bioavailability of BMS-764459 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-764459. Our goal is to help you overcome challenges related to its oral bioavailability and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to have poor oral bioavailability?
While some researchers may experience challenges, published data indicates that this compound can achieve good oral bioavailability under specific conditions. In dogs, an oral bioavailability of 53% has been reported for a 2 mg/kg suspension and 70% for a 3 mg/kg solution. However, bioavailability can be highly dependent on the formulation, animal species, and experimental protocol. If you are observing lower than expected bioavailability, it may be due to one of these factors.
Q2: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the body's response to stress. By blocking this receptor, this compound can modulate stress-related signaling pathways, which is why it has been investigated for neurological disorders such as anxiety and depression.
Q3: How is this compound metabolized?
This compound is known to be an atypical inducer of the cytochrome P450 enzyme CYP1A1. This can affect its metabolism and clearance, potentially influencing its bioavailability and duration of action. When designing in vivo studies, it is important to consider the potential for drug-drug interactions if co-administering other compounds that are metabolized by or affect the expression of CYP enzymes.
Troubleshooting Guide: Overcoming Poor Oral Bioavailability
If you are encountering lower than expected oral bioavailability with this compound in your research, consider the following troubleshooting steps:
Formulation and Solubilization
The formulation of an oral drug is critical for its absorption. This compound's solubility characteristics may require specific formulation strategies to ensure adequate dissolution in the gastrointestinal tract.
Issue: The compound is precipitating out of solution or is not being absorbed effectively.
Solutions:
-
Vehicle Selection: Experiment with different pharmaceutically acceptable vehicles. For preclinical studies, common vehicles include aqueous solutions with cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin), suspensions in methylcellulose (B11928114) or carboxymethylcellulose, or lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).
-
pH Adjustment: Assess the pH-solubility profile of this compound. Adjusting the pH of the formulation may enhance its solubility and dissolution rate.
-
Particle Size Reduction: If using a suspension, micronization or nanomilling of the drug particles can increase the surface area for dissolution, potentially improving absorption.
Animal Model and Administration Technique
Pharmacokinetic parameters, including oral bioavailability, can vary significantly between species. The method of oral administration can also impact the amount of drug that is successfully delivered to the stomach.
Issue: Inconsistent or low plasma concentrations of this compound are observed after oral gavage.
Solutions:
-
Species Considerations: Be aware that bioavailability data from one species (e.g., dogs) may not directly translate to others (e.g., rats or mice). It may be necessary to perform pilot pharmacokinetic studies in your chosen animal model to determine the bioavailability with your specific formulation.
-
Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs, which can lead to variability and poor outcomes. Use appropriately sized gavage needles for the animal model. For tablets or capsules, ensure they are placed sufficiently far back in the mouth to encourage swallowing.
-
Fasting State: The presence of food in the stomach can alter drug absorption. Standardize the fasting period for your animals before oral administration to ensure consistency across experiments. Typically, a 4-12 hour fast is recommended for rodents.
Metabolism and Transporter Effects
First-pass metabolism in the gut wall and liver can significantly reduce the amount of drug that reaches systemic circulation. Efflux transporters in the intestinal epithelium can also limit absorption.
Issue: Plasma exposure is lower than anticipated, even with a seemingly appropriate formulation.
Solutions:
-
Metabolic Stability: Assess the in vitro metabolic stability of this compound in liver microsomes or hepatocytes from the species you are using. This can provide insight into its susceptibility to first-pass metabolism.
-
P-glycoprotein (P-gp) Efflux: Investigate if this compound is a substrate for efflux transporters like P-glycoprotein. If so, co-administration with a P-gp inhibitor (in exploratory studies) could help determine the extent to which this is limiting its bioavailability.
Quantitative Data Summary
The following table summarizes the known oral bioavailability data for this compound. Note the importance of the formulation in achieving higher bioavailability.
| Species | Dose | Formulation | Oral Bioavailability (F%) |
| Dog | 2 mg/kg | Suspension | 53% |
| Dog | 3 mg/kg | Solution | 70% |
Experimental Protocols
Protocol: Oral Bioavailability Assessment in a Canine Model
This protocol provides a general framework for assessing the oral bioavailability of this compound in dogs.
1. Animal Model:
-
Species: Beagle dogs
-
Health Status: Healthy, fasted overnight (approximately 12 hours) with free access to water.
2. Dosing:
-
Intravenous (IV) Administration (for determining absolute bioavailability):
-
Administer a single IV bolus dose of this compound (e.g., 1 mg/kg) in a suitable vehicle (e.g., saline with a co-solvent like PEG400).
-
-
Oral (PO) Administration:
-
Administer a single oral dose of this compound (e.g., 3 mg/kg) as a solution or suspension via oral gavage.
-
3. Blood Sampling:
-
Collect serial blood samples (e.g., at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from a peripheral vein into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to obtain plasma, and store the plasma at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma samples.
5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Area Under the Curve (AUC) from time zero to infinity (AUC0-∞) for both IV and PO routes using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Visualizations
Signaling Pathway of CRF1 Receptor
Caption: Simplified signaling pathways of the CRF1 receptor upon activation by CRF.
Experimental Workflow for Oral Bioavailability Study
Caption: General workflow for determining the oral bioavailability of a test compound.
Identifying and mitigating BMS-764459-induced artifacts in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts induced by BMS-764459 in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It is also known to be an atypical inducer of Cytochrome P450 1A1 (CYP1A1).[1] Its primary therapeutic potential lies in the treatment of neurological disorders such as depression and anxiety.
Q2: What are the known off-target effects of this compound that could interfere with my assays?
The most significant known off-target effect of this compound is the induction of the CYP1A1 enzyme.[1] This can be particularly relevant in cell-based assays using cell lines that express the aryl hydrocarbon receptor (AhR), which mediates CYP1A1 induction. This may lead to altered metabolism of this compound or other compounds in the assay, potentially affecting the experimental outcome.
Q3: Can this compound or its metabolites cause fluorescence interference in my assay?
While there is no direct evidence of this compound or its metabolites causing fluorescence interference, it is a potential artifact to consider, especially in fluorescence-based assays. Some drug metabolites are known to be fluorescent. It is recommended to run appropriate controls to test for this possibility.
Troubleshooting Guides
Artifacts in CRF1 Receptor Binding Assays
Issue: High Non-Specific Binding (NSB) Observed in Radioligand Binding Assays
High non-specific binding can mask the specific binding signal, leading to inaccurate determination of affinity (Kᵢ) and receptor density (Bₘₐₓ). Small molecule CRF1 receptor antagonists with high lipophilicity have been associated with increased non-specific binding.
Troubleshooting Steps & Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| Suboptimal Assay Buffer Composition | - Add a carrier protein like 0.1% Bovine Serum Albumin (BSA) to the assay buffer to reduce binding to tubes and filters. - Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the wash buffer. |
| Excessive Radioligand Concentration | - Use a radioligand concentration at or below its Kₔ value for the CRF1 receptor to minimize NSB. |
| Inadequate Washing Steps | - Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand. |
| Filter Binding | - Pre-soak glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter material. |
| Compound Aggregation | - Ensure complete solubilization of this compound in the assay buffer. Consider a brief sonication of the stock solution. |
Experimental Protocol: CRF1 Receptor Radioligand Competition Binding Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
HEK293 cells stably expressing human CRF1 receptor
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2 mM EGTA, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2 mM EGTA, 0.01% Triton X-100, pH 7.4
-
Radioligand: [¹²⁵I]Sauvagine or other suitable CRF1 receptor radioligand
-
This compound
-
Non-specific binding control: A high concentration of a known CRF1 antagonist (e.g., 1 µM Antalarmin)
-
Glass fiber filters (pre-soaked in 0.5% PEI)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from HEK293-hCRF1 cells.
-
In a 96-well plate, add assay buffer, competing ligand (this compound at various concentrations), and radioligand.
-
For total binding wells, add vehicle instead of competing ligand.
-
For non-specific binding wells, add the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 2 hours with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ of this compound and subsequently calculate its Kᵢ value.
Workflow for Mitigating High Non-Specific Binding in a CRF1 Radioligand Assay
Artifacts in Cell-Based Assays due to CYP1A1 Induction
Issue: Unexpected Changes in Cell Behavior or Assay Readout in the Presence of this compound
This compound is an atypical inducer of CYP1A1, which can alter the metabolic profile of your cells. This may lead to unexpected changes in cell health, proliferation, or the expression of other genes, confounding your experimental results.
Troubleshooting Steps & Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| CYP1A1 Induction in Cell Line | - Choose a cell line that does not express a functional AhR or has low CYP1A1 inducibility if the CRF1 receptor is the sole target of interest. - If the cell line cannot be changed, be aware of the potential for altered metabolism and consider shorter incubation times with this compound to minimize induction effects. |
| Altered Metabolism of Other Compounds | - If your assay involves other small molecules, consider the possibility that their metabolism may be altered by induced CYP1A1. Run appropriate controls to assess this. |
| Off-target Gene Expression Changes | - Be aware that AhR activation can lead to changes in the expression of other genes besides CYP1A1. If unexpected results are observed, consider performing gene expression analysis (e.g., qPCR) for key AhR target genes. |
Experimental Protocol: CYP1A1 Induction Luciferase Reporter Assay
This protocol can be used to confirm and quantify the CYP1A1 inducing potential of this compound in your cell line of interest.
Materials:
-
HepaRG or other suitable cell line
-
CYP1A1-luciferase reporter vector
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Positive control (e.g., 1 µM Omeprazole)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfect the cells with the CYP1A1-luciferase reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, a positive control, and a vehicle control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration).
-
Analyze the data to determine the EC₅₀ of this compound for CYP1A1 induction.
Signaling Pathway of this compound-induced CYP1A1 Expression
Mitigating Potential Fluorescence Interference
Issue: High Background Fluorescence in Assays
Although not specifically documented for this compound, some small molecules and their metabolites can be inherently fluorescent, leading to high background signals and reduced assay sensitivity.
Troubleshooting Steps & Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| Intrinsic Fluorescence of this compound | - Run a "compound only" control (this compound in assay buffer without cells or other reagents) to determine if the compound itself is fluorescent at the excitation and emission wavelengths used. - If fluorescent, consider using a different fluorescent dye with a spectral profile that does not overlap with that of this compound. |
| Fluorescence of Metabolites | - If CYP1A1 induction is occurring, fluorescent metabolites may be generated. Run a control with cells treated with this compound but without the fluorescent probe to assess background fluorescence from the cells. - If metabolite fluorescence is an issue, consider using a non-fluorescent assay readout (e.g., luminescence, absorbance) or an endpoint where the compound can be washed away before measurement. |
| Autofluorescence of Cells | - Some cell lines have high intrinsic autofluorescence. Image unstained cells to determine the baseline autofluorescence. - Use image analysis software to subtract the background fluorescence. |
Logical Workflow for Investigating Fluorescence Interference
References
Best practices for long-term storage of BMS-764459
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of BMS-764459.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C.[1] Proper storage is crucial to maintain the compound's stability and shelf life, which is greater than two years if stored correctly.[1]
Q2: How should I store stock solutions of this compound?
This compound is soluble in DMSO.[1] Stock solutions prepared in DMSO can be stored at -20°C for up to three months.[2] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.[2]
Q3: Can I store this compound at room temperature or 4°C?
Short-term storage of solid this compound at 0-4°C for days to weeks is acceptable. The compound is stable enough for a few weeks during ordinary shipping at ambient temperatures. However, for long-term storage (months to years), -20°C is the recommended temperature to ensure stability.
Q4: What are the general best practices for handling and storing chemical compounds like this compound in the lab?
To ensure the integrity of your research and the safety of laboratory personnel, it is essential to adhere to the following best practices for chemical storage:
-
Labeling: All containers should be clearly labeled with the compound name, concentration, date of preparation, and storage conditions.
-
Inventory Management: Maintain an up-to-date chemical inventory to track the age and usage of your compounds.
-
Segregation: Store chemicals based on their hazard class and compatibility to prevent accidental reactions. Keep acids separate from bases, and oxidizers away from flammable materials.
-
Environment: Store chemicals in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
-
Container Integrity: Ensure that storage containers are in good condition and have tight-fitting lids to prevent contamination and degradation. For DMSO solutions, glass containers are preferred as they are non-reactive.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | - Verify that the compound has been stored at the recommended temperature (-20°C for long-term).- Check the age of the stock solution; if older than 3 months, prepare a fresh solution.- Avoid multiple freeze-thaw cycles by using aliquots. |
| Precipitate observed in the stock solution upon thawing. | The solution may have become too concentrated, or the compound has low solubility at colder temperatures. | - Gently warm the solution to 37°C and vortex to redissolve the precipitate.- If the precipitate persists, sonication may be necessary.- Ensure the initial concentration of the stock solution is not above the recommended solubility limits. |
| Discoloration of the solid compound or stock solution. | Potential chemical degradation or contamination. | - Do not use the compound if significant discoloration is observed.- Review storage conditions and handling procedures to identify any potential sources of contamination or degradation.- If possible, verify the purity of the compound using an appropriate analytical method (e.g., HPLC). |
| Inconsistent results between different aliquots of the same stock solution. | Uneven concentration due to incomplete dissolution or precipitation during freezing. | - Ensure the stock solution is homogenous before aliquoting by vortexing thoroughly.- When thawing an aliquot, ensure it is brought to room temperature and vortexed before use. |
Storage Conditions Summary
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Solid | N/A | -20°C | Months to years (long-term) | Store in a dry, dark environment. |
| Solid | N/A | 0-4°C | Days to weeks (short-term) | Protect from light and moisture. |
| Stock Solution | DMSO | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
While specific experimental protocols for the use of this compound are application-dependent, the following general procedure for preparing a stock solution is recommended:
Preparation of a 10 mM DMSO Stock Solution:
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes, precision balance.
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound using a precision balance in a chemical fume hood. c. Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound is approximately 405.4 g/mol ). d. Add the calculated volume of DMSO to the vial containing the solid this compound. e. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or sonication may be used to aid dissolution if necessary. f. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. g. Label each aliquot clearly with the compound name, concentration, date, and store at -20°C.
Logical Workflow for Troubleshooting this compound Storage Issues
Caption: A flowchart for troubleshooting experimental issues related to this compound storage.
References
Validation & Comparative
A Comparative Analysis of BMS-764459 and Other CRF1 Receptor Antagonists in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of BMS-764459, a potent corticotropin-releasing factor 1 (CRF1) receptor antagonist, against other notable antagonists in its class: Antalarmin, Pexacerfont, and Emicerfont. This document summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for further investigation.
Corticotropin-releasing factor (CRF) and its principal receptor, CRF1, are key mediators of the neuroendocrine, autonomic, and behavioral responses to stress. Dysregulation of the CRF/CRF1 system has been implicated in the pathophysiology of various stress-related disorders, including anxiety and depression. Consequently, the development of small molecule CRF1 receptor antagonists has been a major focus of neuropsychiatric drug discovery. This guide compares the efficacy of this compound to other well-characterized CRF1 antagonists.
Comparative Efficacy Data
The following table summarizes the in vitro binding affinities of this compound, Antalarmin, Pexacerfont, and Emicerfont for the CRF1 receptor. While a direct head-to-head comparison in a single study is ideal, the data presented here is compiled from various sources, and inter-assay variability should be considered.
| Compound | Binding Affinity (IC50/Ki, nM) | Species/Assay Details |
| This compound | IC50 = 0.86 | Rat CRF1 receptor |
| Antalarmin | Ki = 1.0 | Human CRF1 receptor |
| Pexacerfont | IC50 = 6.1 | Human CRF1 receptor[1] |
| Emicerfont (GW876008) | IC50 = 66 | Human CRF1 receptor |
In Vivo Efficacy
-
This compound has been shown to be a potent CRF1 antagonist, though specific in vivo efficacy data from comparative studies is limited.
-
Antalarmin has demonstrated efficacy in reducing stress-related behaviors in nonhuman primates at oral doses of 10-40 mg/kg.[2]
-
Pexacerfont has been reported to display anxiolytic effects in rat behavioral paradigms.[1]
-
Emicerfont has been investigated for the treatment of irritable bowel syndrome and alcoholism, with the rationale of mitigating stress-related symptoms.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches used in the evaluation of these compounds, the following diagrams illustrate the CRF1 receptor signaling pathway and a typical experimental workflow for assessing CRF1 antagonist efficacy.
References
Validating the Selectivity of BMS-764459 for CRF1 over CRF2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of corticotropin-releasing factor 1 (CRF1) receptor antagonists, with a focus on validating the selectivity profile of compounds developed by Bristol-Myers Squibb. While specific quantitative binding and functional data for BMS-764459 were not publicly available at the time of this review, this guide utilizes data from the structurally related and potent CRF1 antagonist, BMS-763534, as a key comparator. The objective is to offer a framework for evaluating CRF1 receptor selectivity, supported by experimental data for other well-characterized antagonists and detailed experimental protocols.
Introduction to CRF Receptors and the Importance of Selectivity
Corticotropin-releasing factor (CRF) and its receptors, CRF1 and CRF2, are central to the body's endocrine, autonomic, and behavioral responses to stress.[1] The CRF1 receptor, in particular, has been a key target for the development of novel therapeutics for stress-related disorders such as anxiety and depression. Achieving high selectivity for CRF1 over CRF2 is a critical aspect of drug design to minimize off-target effects and enhance therapeutic efficacy. This guide outlines the experimental approaches to validate this selectivity and presents comparative data for several key CRF1 antagonists.
Comparative Analysis of CRF1 Receptor Antagonist Selectivity
The following table summarizes the binding affinity (Kᵢ) and/or functional activity (IC₅₀) of several non-peptide CRF1 receptor antagonists for both CRF1 and CRF2 receptors. The selectivity ratio is calculated to provide a quantitative measure of the preference for CRF1.
Disclaimer: Specific quantitative binding or functional activity data for this compound against CRF1 and CRF2 receptors were not identified in publicly available literature. The data presented for BMS-763534, a potent and selective CRF1 antagonist also developed by Bristol-Myers Squibb, is included as a representative compound from the same pharmaceutical developer.
| Compound | CRF1 Kᵢ (nM) | CRF1 IC₅₀ (nM) | CRF2 IC₅₀ (nM) | Selectivity (CRF2 IC₅₀ / CRF1 IC₅₀) |
| BMS-763534 | Not Reported | 0.4[2] | >400 | >1000-fold[2] |
| Pexacerfont | Not Reported | 6.1[3] | >915 | >150-fold[3] |
| Antalarmin | 9.7 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound selectivity. Below are standard protocols for radioligand binding assays and functional cAMP assays used to characterize CRF1 receptor antagonists.
Radioligand Binding Assay for CRF1 and CRF2 Receptors
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing human CRF1 or CRF2 receptors.
-
Radioligand: [¹²⁵I]Sauvagine or [¹²⁵I]CRF.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.2% BSA, pH 7.4.
-
Test compounds (e.g., this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a known CRF1/CRF2 ligand (e.g., 1 µM unlabeled CRF).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₑ), and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional cAMP Assay for CRF1 and CRF2 Receptor Antagonism
This assay measures the ability of a test compound to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) stimulated by a CRF receptor agonist.
Materials:
-
Cell line stably expressing human CRF1 or CRF2 receptors (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
CRF receptor agonist (e.g., CRF or Urocortin 1).
-
Test compounds (e.g., this compound) at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test compound for a specified period (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of a CRF receptor agonist (typically the EC₈₀ concentration) in the presence of a phosphodiesterase inhibitor.
-
Incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.
Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the validation of CRF1 receptor antagonist selectivity.
Caption: CRF Receptor Signaling Pathway.
Caption: Experimental Workflow for Validating CRF1 Antagonist Selectivity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Localization of agonist- and antagonist-binding domains of human corticotropin-releasing factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A single amino acid serves as an affinity switch between the receptor and the binding protein of corticotropin-releasing factor: Implications for the design of agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of BMS-764459's Anxiolytic Effects in Different Behavioral Paradigms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anxiolytic effects of BMS-764459, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. The data presented herein is based on preclinical findings and is intended to offer an objective overview of its performance relative to established anxiolytic agents.
Executive Summary
This compound has demonstrated promising anxiolytic-like activity in preclinical models. Its mechanism of action, centered on the antagonism of the CRF1 receptor, positions it as a potential therapeutic for stress-related anxiety disorders. Evidence from the rat defensive withdrawal paradigm suggests efficacy at doses that are well-tolerated. This guide will delve into the available experimental data for this compound and compare it with the benchmark anxiolytics, diazepam (a benzodiazepine) and buspirone (B1668070) (a 5-HT1A receptor agonist), to provide a comprehensive perspective on its potential anxiolytic profile.
Mechanism of Action: CRF1 Receptor Antagonism
This compound exerts its anxiolytic effects by blocking the action of corticotropin-releasing factor (CRF) at the CRF1 receptor.[1][2][3] In response to stress, CRF is released in the brain and activates CRF1 receptors, triggering a cascade of neuroendocrine, autonomic, and behavioral responses associated with anxiety and fear.[4] By antagonizing the CRF1 receptor, this compound can attenuate these stress-induced responses. This targeted mechanism offers the potential for anxiolysis with a different side-effect profile compared to classic benzodiazepines.
References
- 1. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of BMS-764459: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the preclinical research findings for BMS-764459, a corticotropin-releasing factor 1 (CRF1) receptor antagonist. By objectively comparing its performance with other relevant alternatives and presenting supporting experimental data, this guide aims to critically assess the translational relevance of this compound for potential therapeutic applications in anxiety and depression.
Executive Summary
This compound is a potent and selective antagonist of the CRF1 receptor, a key target in the modulation of stress-related disorders. Preclinical studies have demonstrated its anxiolytic-like effects in animal models. However, the broader class of CRF1 receptor antagonists has faced significant challenges in translating promising preclinical findings into clinical efficacy for anxiety and depression. This guide delves into the available data for this compound, places it in the context of other CRF1 antagonists, and explores potential reasons for the translational disconnect, including its unique characteristic as an atypical inducer of cytochrome P450 1A1 (CYP1A1).
Comparative Preclinical Efficacy
The following table summarizes the in vitro binding affinity and in vivo potency of this compound in comparison to other notable CRF1 receptor antagonists. The data highlights the high affinity and potency of this compound in preclinical models.
| Compound | Target | In Vitro Affinity (IC50/Ki, nM) | In Vivo Model | Efficacious Dose Range |
| This compound | CRF1 | ~1.9 (IC50) | Rat Defensive Withdrawal | 1 - 3 mg/kg, p.o. |
| R121919 (NBI-30775) | CRF1 | 5.0 (Ki) | Various anxiety models | 10 - 20 mg/kg, p.o. |
| Pexacerfont (BMS-562086) | CRF1 | 1.6 (Ki) | Various anxiety models | 10 - 30 mg/kg, p.o. |
| Verucerfont (NBI-77860) | CRF1 | 0.8 (Ki) | Various anxiety models | 3 - 30 mg/kg, p.o. |
| CP-154,526 | CRF1 | 2.6 (Ki) | Various anxiety models | 10 - 32 mg/kg, p.o. |
| Antalarmin | CRF1 | 1.0 (Ki) | Various anxiety models | 10 - 20 mg/kg, i.p. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the translational relevance of preclinical findings.
In Vitro CRF1 Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity of test compounds to the CRF1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CRF1 receptor.
-
Radioligand Binding: A radiolabeled CRF1 receptor ligand (e.g., [¹²⁵I]Tyr⁰-sauvagine) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.
Rat Defensive Withdrawal Model (General Protocol)
Objective: To assess the anxiolytic-like effects of a test compound in rats.
Methodology:
-
Apparatus: A test cage with a small, enclosed, dark chamber and a larger, open, brightly lit area.
-
Habituation: Rats are habituated to the test cage for a set period before the test day.
-
Drug Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before testing.
-
Test Procedure: The rat is placed in the center of the open, lit area. The time spent in the dark chamber (anxiolytic-like behavior) versus the open area is recorded over a defined period.
-
Data Analysis: An increase in the time spent in the open area or a decrease in the time spent in the dark chamber is interpreted as an anxiolytic-like effect. Data are typically analyzed using ANOVA followed by post-hoc tests.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams are provided.
Caption: Simplified signaling pathway of the HPA axis and the mechanism of action of this compound.
Caption: Experimental workflow for the rat defensive withdrawal model.
Translational Relevance and Challenges
Despite the promising preclinical profile of this compound and other CRF1 antagonists, this class of compounds has largely failed to demonstrate efficacy in clinical trials for major depressive disorder and generalized anxiety disorder. This translational failure highlights several critical challenges:
-
Disconnect between Preclinical Models and Human Psychopathology: Animal models of anxiety, while useful for screening, may not fully recapitulate the complex neurobiology of human anxiety and depressive disorders.
-
Pharmacokinetic and Pharmacodynamic Properties: Achieving optimal brain exposure and target engagement in humans has been a hurdle for some CRF1 antagonists.
-
Patient Heterogeneity: The underlying pathophysiology of anxiety and depression is diverse. CRF1 receptor hyperactivity may only be present in a subset of patients, suggesting that a targeted approach may be necessary.
A unique aspect of this compound is its identification as an atypical inducer of CYP1A1 . This has significant translational implications:
-
Drug-Drug Interactions: Induction of CYP1A1 can accelerate the metabolism of other drugs that are substrates for this enzyme, potentially leading to reduced efficacy of co-administered medications. Many psychotropic drugs are metabolized by cytochrome P450 enzymes, raising concerns about complex drug interaction profiles.
-
Metabolism of Endogenous and Exogenous Substances: CYP1A1 is involved in the metabolism of various endogenous compounds and environmental toxins. Atypical induction could potentially disrupt these homeostatic processes.
The following diagram illustrates the potential for drug-drug interactions arising from CYP1A1 induction.
Caption: Logical relationship of CYP1A1 induction by this compound leading to potential drug-drug interactions.
Conclusion
This compound demonstrates potent and selective CRF1 receptor antagonism with anxiolytic-like effects in preclinical models, consistent with other compounds in its class. However, the significant translational challenges faced by CRF1 antagonists in general, coupled with the specific concern of atypical CYP1A1 induction by this compound, raise substantial questions about its future therapeutic relevance for broad populations with anxiety and depression. Future research in this area may benefit from focusing on patient stratification strategies to identify individuals with demonstrable HPA axis dysregulation who might be more likely to respond to CRF1-targeted therapies. Furthermore, a thorough investigation of the clinical implications of CYP1A1 induction is imperative for any continued development of this compound or similar compounds. This guide underscores the complexity of translating preclinical findings to clinical success and highlights the multifaceted evaluation required for novel CNS drug candidates.
A Comparative Analysis of the Pharmacokinetic Profiles of CRF1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of corticotropin-releasing factor 1 (CRF1) receptor antagonists, a class of compounds with therapeutic potential for stress-related disorders such as anxiety and depression. The objective is to present a clear comparison of their performance based on available experimental data, detail the methodologies used in these key experiments, and visualize relevant biological pathways and experimental workflows.
Introduction to CRF1 Antagonists
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. The CRF1 receptor is the primary receptor through which CRF exerts its effects in the central nervous system. Consequently, CRF1 receptor antagonists have been a major focus of drug development efforts for stress-related psychiatric disorders. The therapeutic efficacy of these antagonists is, however, critically dependent on their pharmacokinetic properties, which govern their absorption, distribution, metabolism, and excretion (ADME), and ultimately their ability to reach and engage the target receptor in the brain.
Early development of non-peptide CRF1 antagonists was often hindered by undesirable pharmacokinetic profiles, including high lipophilicity, poor oral bioavailability, and rapid metabolism. This guide examines the pharmacokinetic data of several CRF1 antagonists to highlight the progress and remaining challenges in this field.
Comparative Pharmacokinetic Data
The following table summarizes the available preclinical pharmacokinetic parameters for a selection of CRF1 antagonists. It is important to note that direct comparison should be made with caution due to variations in experimental conditions, such as animal species, dose, and formulation.
| Compound | Species | Dose & Route | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Oral Bioavailability (%) | Brain-to-Plasma Ratio | Reference |
| Antalarmin (analog CP-154,526) | Rat (Wistar) | 5 mg/kg (p.o.) | 0.5 | - | 51 (terminal) | 27 | 2.5 (at 8h) | [1] |
| Antalarmin | Macaque | 20 mg/kg (p.o.) | - | - | 7.8 | 19 | - | |
| Pexacerfont | Rat, Dog | - | - | - | - | - | - | Data not publicly available in detail |
| Emicerfont (GW-876,008) | - | - | - | - | - | - | - | Data not publicly available in detail |
| Veralipride | Human | 100-250 mg (p.o.) | Exhibits double peak | - | - | - | - |
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through a series of in vivo experiments. Below is a generalized methodology for a preclinical pharmacokinetic study in rats.
1. Animal Models:
-
Male Sprague-Dawley or Wistar rats are commonly used.
-
Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity.
-
For oral administration studies, animals are typically fasted overnight prior to dosing to ensure gastric emptying and reduce variability in absorption.
2. Drug Administration:
-
Oral (p.o.): The compound is formulated in a suitable vehicle (e.g., a solution, suspension, or emulsion) and administered via oral gavage.
-
Intravenous (i.v.): The compound is dissolved in a sterile, injectable vehicle and administered as a bolus injection or infusion, typically into the tail vein. Intravenous administration is crucial for determining the absolute oral bioavailability.
3. Sample Collection:
-
Blood samples are collected at predetermined time points after drug administration. Common time points include pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Blood is typically collected from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery.
-
To obtain plasma, blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma.
-
For determining brain-to-plasma ratio, animals are euthanized at specific time points, and brain tissue is collected and homogenized.
4. Bioanalysis:
-
The concentration of the drug and its potential metabolites in plasma and brain homogenates is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
This method offers high sensitivity and selectivity, allowing for the accurate measurement of drug concentrations even at low levels.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis software.
-
Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) are determined directly from the concentration-time profile.
-
AUC (Area Under the Curve) is calculated using the trapezoidal rule and represents the total drug exposure over time.
-
t1/2 (elimination half-life) is calculated from the terminal elimination phase of the concentration-time curve.
-
Oral Bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration of the same dose.
-
Brain-to-Plasma Ratio is calculated by dividing the drug concentration in the brain tissue by the drug concentration in the plasma at the same time point.
Mandatory Visualizations
CRF1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated upon the activation of the CRF1 receptor.
References
Replicating Published Findings on BMS-764459's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BMS-764459, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, with other notable CRF1 receptor antagonists. The information presented is collated from various published sources to aid researchers in replicating and building upon existing findings. While direct head-to-head comparative studies under identical experimental conditions are limited, this guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive overview.
Mechanism of Action: CRF1 Receptor Antagonism
This compound exerts its primary pharmacological effect by acting as a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the body's response to stress. By blocking the CRF1 receptor, this compound inhibits the downstream signaling cascade initiated by corticotropin-releasing factor (CRF), which includes the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. This mechanism of action has been investigated for its potential therapeutic benefits in stress-related disorders such as anxiety and depression.
Comparative Quantitative Data
The following tables summarize the reported in vitro potency of this compound and selected alternative CRF1 receptor antagonists. It is important to note that these values are derived from different studies and experimental conditions may have varied.
Table 1: CRF1 Receptor Binding Affinity
| Compound | IC50 (nM) | Radioligand | Cell Line/Tissue | Reference |
| This compound | 0.4 | [¹²⁵I]o-CRF | Rat Frontal Cortex Membranes | [1] |
| Pexacerfont | 6.1 | Not Specified | Not Specified | [2] |
| Antalarmin | 3 | [¹²⁵I]sauvagine | Human CRF1 Receptor | [3] |
| Emicerfont | Not available | Not available | Not available |
Table 2: Functional Antagonism of CRF-Mediated Signaling
| Compound | Assay | Potency | Cell Line | Reference |
| This compound | cAMP Production Inhibition | pA2 = 9.47 | Y79 cells | [1] |
| Pexacerfont | ACTH Release Inhibition | IC50 = 129 nM | Pituitary Cell Culture | |
| Antalarmin | Not available | Not available | Not available | |
| Emicerfont | Not available | Not available | Not available |
Experimental Protocols
Detailed experimental protocols are crucial for the replication of published findings. Below are generalized protocols for the key assays used to characterize CRF1 receptor antagonists, based on information from various sources.
Radioligand Binding Assay (CRF1 Receptor)
This assay measures the ability of a compound to displace a radiolabeled ligand from the CRF1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human or rat CRF1 receptor (e.g., HEK293, CHO) or from brain tissue rich in CRF1 receptors (e.g., rat frontal cortex).
-
Radioligand: Typically [¹²⁵I]-Tyr⁰-ovine CRF or [¹²⁵I]sauvagine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Test Compounds: this compound and comparators.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
CRF-Stimulated cAMP Functional Assay
This assay determines the functional antagonism of the CRF1 receptor by measuring the inhibition of CRF-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production.
Materials:
-
Cell Line: A cell line endogenously expressing or engineered to express the CRF1 receptor (e.g., human Y-79 retinoblastoma cells, HEK293 cells).
-
CRF Agonist: Corticotropin-releasing factor (human or ovine).
-
Test Compounds: this compound and comparators.
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luciferase-based reporter assays).
-
Phosphodiesterase (PDE) Inhibitor: (Optional, but recommended) e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of a CRF agonist (typically at its EC80 concentration).
-
Incubate for a specified period (e.g., 15-30 minutes) to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.
-
Determine the potency of the antagonist by calculating the pA2 value or the IC50 for the inhibition of the agonist-induced cAMP response.
Signaling Pathways and Experimental Workflow Diagrams
CRF1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CRF1 receptor and the point of intervention for antagonists like this compound.
Caption: CRF1 receptor signaling pathway and antagonist intervention.
Experimental Workflow for Antagonist Characterization
This diagram outlines the general workflow for characterizing a CRF1 receptor antagonist.
Caption: General workflow for CRF1 receptor antagonist characterization.
Atypical Mechanism: CYP1A1 Induction
In addition to its primary mechanism as a CRF1 antagonist, this compound has been identified as an atypical inducer of Cytochrome P450 1A1 (CYP1A1). This induction is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The following diagram illustrates the pathway of AhR-mediated CYP1A1 induction.
Caption: AhR-mediated induction of CYP1A1 by this compound.
Upon entering the cell, an inducer like this compound can lead to the activation of the cytosolic Aryl Hydrocarbon Receptor (AhR), which is part of a complex with heat shock protein 90 (Hsp90) and other co-chaperones. This activation causes the AhR to translocate into the nucleus, where it dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter region of target genes, most notably CYP1A1, leading to increased transcription and subsequent protein expression.
References
Unveiling the Pharmacological Journey of BMS-764459: An In Vitro to In Vivo Correlation and Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the pharmacological activity of the CRF1 receptor antagonist BMS-764459, with a comparative look at alternative compounds. This guide provides a detailed examination of experimental data, protocols, and the underlying signaling pathways.
This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), a key player in the body's stress response. Its pharmacological profile suggests potential therapeutic applications in stress-related disorders such as anxiety and depression. This guide delves into the in vitro and in vivo studies that define the activity of this compound, offering a comparative perspective with other CRF1 antagonists to aid in research and development decisions.
Comparative In Vitro and In Vivo Pharmacology
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo assays. To provide a clear comparison, this section presents the quantitative data for this compound alongside three other notable CRF1 receptor antagonists: Pexacerfont, Antalarmin, and Emicerfont.
In Vitro Potency and Affinity
The in vitro activity of these compounds is primarily assessed through radioligand binding assays to determine their affinity for the CRF1 receptor (expressed as IC50 or Ki) and functional assays measuring the inhibition of CRF-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production (expressed as IC50).
| Compound | CRF1 Receptor Binding (IC50/Ki, nM) | Functional cAMP Assay (IC50, nM) |
| This compound | 0.86[1] | 1.9[1] |
| Pexacerfont | 6.1[2] | 129[2] |
| Antalarmin | 1.0 | ~10 |
| Emicerfont | Not publicly available | Not publicly available |
In Vivo Efficacy in Preclinical Models of Anxiety
The anxiolytic potential of these CRF1 antagonists has been evaluated in various rodent models of anxiety. The effective dose ranges in these models provide an indication of their in vivo potency.
| Compound | Animal Model | Effective Dose Range |
| This compound | Rat Defensive Withdrawal | 1 - 3 mg/kg, p.o. |
| Pexacerfont | Rat Behavioral Paradigms | Not specified |
| Antalarmin | Rat Ethanol Self-Administration | 10 - 20 mg/kg, i.p. |
| Antalarmin | Rhesus Macaque Social Stress | 20 mg/kg, p.o. |
| Emicerfont | Not publicly available | Not publicly available |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.
CRF1 Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells stably expressing the human CRF1 receptor.
-
Radioligand: [¹²⁵I]-Sauvagine.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.2% BSA, pH 7.4.
-
Test compounds (e.g., this compound) and a non-specific binding control (e.g., unlabeled Sauvagine).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [¹²⁵I]-Sauvagine (final concentration ~0.1-0.2 nM).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled Sauvagine) from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
Functional cAMP Assay (HTRF)
This assay measures the ability of a compound to antagonize the CRF-induced production of cAMP, a second messenger in the CRF1 receptor signaling pathway.
Materials:
-
Cells stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium and supplements.
-
CRF (agonist).
-
Test compounds (e.g., this compound).
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (e.g., from Cisbio).
-
HTRF-compatible plate reader.
Procedure:
-
Seed the cells in a 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and add 5 µL of the test compound at various concentrations, followed by 5 µL of CRF (at a concentration that elicits ~80% of the maximal response, e.g., EC80).
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of the HTRF cAMP-d2 conjugate and 5 µL of the HTRF anti-cAMP cryptate antibody to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (665/620) and determine the IC50 value by non-linear regression analysis of the dose-response curve.
In Vivo Model: Conditioned Defensive Burying Test
This behavioral paradigm assesses anxiety-like behavior in rats by measuring their propensity to bury an aversive stimulus.
Apparatus:
-
A rectangular test chamber with a floor covered in bedding material (e.g., wood chips).
-
A stationary probe that can deliver a mild electric shock.
Procedure:
-
Acclimatize the rats to the test chamber for a few days prior to the experiment.
-
On the test day, administer the test compound (e.g., this compound) or vehicle to the rats at a specified time before the test (e.g., 60 minutes for oral administration).
-
Place the rat in the test chamber.
-
After a brief habituation period, present the probe. When the rat touches the probe, a mild, brief electric shock is delivered.
-
Observe and record the cumulative time the rat spends actively pushing bedding material towards the probe with its head and forepaws over a set period (e.g., 15 minutes).
-
A reduction in the duration of burying behavior is indicative of an anxiolytic effect.
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effect by blocking the CRF1 receptor, a G-protein coupled receptor (GPCR). The binding of CRF to its receptor typically initiates a signaling cascade that plays a crucial role in the stress response.
References
Benchmarking BMS-764459: A Comparative Analysis Against Standard-of-Care Anxiolytics in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel corticotropin-releasing factor 1 (CRF1) receptor antagonist, BMS-764459, against established standard-of-care anxiolytics. The following sections detail the mechanistic profiles, preclinical efficacy data in validated animal models of anxiety, and the experimental protocols utilized in these assessments.
Introduction to Anxiolytic Agents
Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety. Preclinical research relies on various animal models to evaluate the efficacy of new anxiolytic compounds. Standard-of-care treatments include benzodiazepines, which enhance GABAergic inhibition, and serotonergic agents like buspirone (B1668070). This compound represents a departure from these mechanisms, targeting the CRF1 receptor, a key component of the body's stress response system.
Mechanism of Action
This compound: This compound is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. By blocking the CRF1 receptor, this compound is thought to mitigate the anxiogenic effects of corticotropin-releasing factor, a neuropeptide released in response to stress.
Standard-of-Care Anxiolytics:
-
Benzodiazepines (e.g., Diazepam): These drugs act as positive allosteric modulators of the GABA-A receptor. This action increases the inhibitory effect of the neurotransmitter GABA, leading to a reduction in neuronal excitability and producing anxiolytic, sedative, and muscle relaxant effects.
-
5-HT1A Receptor Agonists (e.g., Buspirone): Buspirone is a partial agonist of the serotonin (B10506) 5-HT1A receptor. Its anxiolytic effects are believed to be mediated through the modulation of serotonergic neurotransmission.
Preclinical Efficacy Data
Direct head-to-head comparative studies of this compound against standard-of-care anxiolytics in the same animal models were not available in the reviewed literature. The following tables summarize available data for each compound from separate preclinical studies.
Table 1: Preclinical Efficacy of this compound in a Rat Defensive Withdrawal Model
| Compound | Dose (p.o.) | Animal Model | Key Finding |
| This compound | 1-3 mg/kg | Defensive Withdrawal (Rat) | Demonstrated anxiolytic efficacy[1] |
Table 2: Preclinical Efficacy of Diazepam in the Elevated Plus Maze and Light/Dark Box Tests
| Compound | Dose (i.p.) | Animal Model | Key Findings |
| Diazepam | 0.75-3.0 mg/kg | Light/Dark Box (Rat) | Increased visits and duration in the light compartment at the highest dose[2] |
| Diazepam | 0.5, 1, 3 mg/kg | Elevated Plus Maze (Mouse) | Anxiolytic effect observed in High Activity strain mice (more entries into open arms)[3] |
Table 3: Preclinical Efficacy of Buspirone in the Elevated Plus Maze and Light/Dark Box Tests
| Compound | Dose (i.p. or p.o.) | Animal Model | Key Findings |
| Buspirone | 3.16-17.8 mg/kg (i.p.) | Light/Dark Box (Mouse) | Significant increases in time spent in the lit area[4] |
| Buspirone | 10.0-56.2 mg/kg (p.o.) | Light/Dark Box (Mouse) | Anxiolytic-like activity observed[4] |
| Buspirone | 0.03-0.3 mg/kg (p.o.) | Elevated Plus Maze (Rat) | Anxiolytic activity in a low, narrow dose-range |
| Buspirone | 10, 30 mg/kg (p.o.) | Vogel Conflict Test (Rat) | Significant anxiolytic activity in a high, narrow dose-range |
Experimental Protocols
Defensive Withdrawal Model: This model assesses anxiety by measuring an animal's reluctance to emerge from a safe, enclosed space into a more open, potentially threatening environment. Anxiolytic compounds are expected to decrease the latency to emerge and increase the time spent in the open area.
Elevated Plus Maze (EPM):
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: A rodent is placed at the center of the maze and allowed to explore for a set period (typically 5 minutes).
-
Measures: The primary measures of anxiety are the time spent in and the number of entries into the open arms. Anxiolytic drugs are expected to increase these parameters.
Light/Dark Box Test:
-
Apparatus: A box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting them.
-
Procedure: A rodent is placed in one of the compartments and allowed to move freely between the two for a set duration.
-
Measures: Anxiolytic activity is indicated by an increase in the time spent in the light compartment and the number of transitions between the two compartments.
Vogel Conflict Test:
-
Apparatus: A chamber with a drinking spout that can deliver a mild electric shock.
-
Procedure: Water-deprived rodents are allowed to drink from the spout, but after a certain number of licks, they receive a mild shock.
-
Measures: Anxiolytic drugs are expected to increase the number of punished licks, indicating a reduction in the conflict between the drive to drink and the fear of the shock.
Visualizations
Caption: Signaling pathway of this compound as a CRF1 receptor antagonist.
Caption: General experimental workflow for preclinical anxiolytic drug testing.
Caption: Logical relationship between anxiety, neurotransmitter systems, and drug classes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BMS-764459: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for BMS-764459 is not publicly available, this guide provides a comprehensive set of procedures based on established best practices for the disposal of research-grade chemical compounds of unknown or uncertain toxicity.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is presented below. This information is crucial for assessing potential hazards and ensuring compatible disposal methods.
| Property | Value |
| Molecular Formula | C₁₉H₂₁F₂N₅O₃ |
| Molecular Weight | 405.40 g/mol |
| Appearance | White to light brown powder |
| Solubility | Soluble in DMSO (20 mg/mL, clear) |
| Storage Temperature | Room temperature |
| Storage Class | 13 - Non-Combustible Solids |
Experimental Protocols: General Disposal Procedure for this compound
The following step-by-step protocol should be followed for the disposal of this compound and associated contaminated materials. This procedure assumes the compound may be hazardous and should be handled with appropriate caution.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn to minimize exposure:
-
Gloves: Double-gloving with an inner layer of nitrile gloves and an outer layer of chemically resistant gloves is recommended.
-
Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes and aerosols.
-
Body Protection: A lab coat, chemically resistant apron, full-length pants, and closed-toe shoes must be worn.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted respirator with a combination of organic vapor and particulate cartridges should be used.
2. Waste Segregation and Containerization:
-
Solid Waste:
-
Unused or expired this compound powder should be disposed of in its original container if possible.
-
If the original container is not available, transfer the solid waste to a new, clean, and compatible container (e.g., a high-density polyethylene (B3416737) (HDPE) bottle) that can be securely sealed.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Solutions of this compound (e.g., in DMSO) should be collected in a separate, compatible, and leak-proof waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
The container should be made of a material that is resistant to the solvent used (e.g., glass or a compatible plastic for DMSO).
-
3. Waste Container Labeling: Proper labeling of waste containers is critical for safe handling and disposal by your institution's environmental health and safety (EHS) department. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-(6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile.
-
The CAS Number: 1188407-45-5.
-
An indication of the hazards (e.g., "Toxic," "Handle with Caution"). Since the full hazard profile is unknown, it is prudent to list it as potentially toxic.
-
The name and contact information of the generating researcher or lab.
-
The accumulation start date.
4. Storage of Waste:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure that the waste is stored away from incompatible materials.
5. Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Do not pour any solutions of this compound down the drain.
-
Do not dispose of solid this compound or contaminated materials in the regular trash.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these general best practices, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
